Product packaging for NIM-7(Cat. No.:)

NIM-7

Cat. No.: B1193345
M. Wt: 537.66
InChI Key: YYDYGHAQFWIIAP-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NIM-7 is a fluorescent probe, allowing lipid droplets and lysosomes to be labelled simultaneously and with high specificity, being visualized readily through yellow and red fluorescence, using different excitation and detection channels.

Properties

Molecular Formula

C36H31N3O2

Molecular Weight

537.66

IUPAC Name

(E)-2-(2-(Dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

InChI

InChI=1S/C36H31N3O2/c1-37(2)24-25-38-35(40)32-15-9-14-31-27(20-23-33(34(31)32)36(38)41)19-16-26-17-21-30(22-18-26)39(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-23H,24-25H2,1-2H3/b19-16+

InChI Key

YYDYGHAQFWIIAP-KNTRCKAVSA-N

SMILES

O=C1N(CCN(C)C)C(C2=CC=C(/C=C/C3=CC=C(N(C4=CC=CC=C4)C5=CC=CC=C5)C=C3)C6=CC=CC1=C26)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NIM7;  NIM 7;  NIM-7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N7-Demethylminocycline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "NIM-7" is not a recognized standard chemical name in scientific literature. Based on the nomenclature, the most plausible interpretation of the query is a reference to N7-Demethylminocycline , a known metabolite of the tetracycline antibiotic minocycline. This guide provides a comprehensive overview of N7-Demethylminocycline.

Core Chemical Identity

N7-Demethylminocycline is a semi-synthetic tetracycline derivative and a primary metabolite of minocycline.[1][2] It is formed by the removal of one of the methyl groups from the dimethylamino group at the 7th position of the minocycline core structure.[3] This structural modification influences its physicochemical properties and biological activity compared to the parent compound.

Chemical Structure

The chemical structure of N7-Demethylminocycline is presented below:

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide [4]

Caption: 2D Chemical Structure of N7-Demethylminocycline.

Physicochemical and Pharmacokinetic Properties

The demethylation at the N7 position alters the lipophilicity and other properties of the molecule relative to minocycline.

PropertyValueSource
Molecular Formula C₂₂H₂₅N₃O₇[4][5]
Molecular Weight 443.45 g/mol [5]
IUPAC Name (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[4]
CAS Number 4708-96-7[4]
Calculated logP -0.32[3]
Aqueous Solubility (25°C) 3.2 mg/mL (at pH 7.4)[3]
Protein Binding 68-72% (human serum albumin)[3]
Peak Plasma Concentration (Tmax) 3.5 h (following a 200 mg oral dose of minocycline)[3]
Volume of Distribution (Vd) 1.1 L/kg[3]
Elimination Primarily through biliary excretion (67%), with 9-12% renal clearance.[3]

Biological Activity and Signaling Pathways

While primarily known as a metabolite of an antibiotic, N7-Demethylminocycline exhibits its own biological profile, including antimicrobial and non-antibiotic pharmacological effects.

Antimicrobial Activity

N7-Demethylminocycline retains the core tetracycline mechanism of inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit.[6][7] However, its direct antibacterial activity is reduced compared to minocycline.

OrganismMinocycline MIC (µg/mL)N7-Demethylminocycline MIC (µg/mL)
S. aureus (MSSA)0.06-0.120.5-1.0
S. pneumoniae (Pen-R)0.030.12
E. faecalis (VRE)1664
Acinetobacter baumannii28
(Data adapted from VulcanChem)[3]

Interestingly, N7-Demethylminocycline has shown synergistic effects when combined with proton pump inhibitors against tetracycline-resistant Enterococcus faecalis.[3]

Non-Antibiotic Pharmacological Effects and Signaling

Emerging research indicates that N7-Demethylminocycline possesses pleiotropic effects, particularly in the context of neuroprotection.

  • Neuroprotection: In a murine model of Amyotrophic Lateral Sclerosis (ALS), N7-Demethylminocycline administered at 5 mg/kg/day (IP) resulted in a 42% reduction in motor neuron loss.[3] This neuroprotective effect is potentially mediated through the inhibition of mitochondrial cytochrome c release and a subsequent decrease in caspase-3 activation.[3]

G cluster_0 Mitochondrial Apoptotic Pathway Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-3 Activation Caspase-3 Activation Cytochrome c Release->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis N7-Demethylminocycline N7-Demethylminocycline N7-Demethylminocycline->Cytochrome c Release inhibits

Caption: Proposed neuroprotective mechanism of N7-Demethylminocycline.

Experimental Protocols

Isolation and Quantification
  • Methodology: A common approach for the isolation and quantification of N7-Demethylminocycline from biological matrices (e.g., urine, plasma) involves a two-step liquid chromatography procedure.[1]

  • Workflow:

    • Sample Preparation: Extraction of the analyte from the biological sample, often using solid-phase extraction (SPE).

    • Chromatographic Separation: High-performance liquid chromatography (HPLC) with a suitable column (e.g., reverse-phase C18) and mobile phase to separate the metabolite from the parent drug and other components.

    • Detection and Quantification: Mass spectrometry (MS) or UV spectrophotometry are typically used for detection and quantification.[1]

G Biological Sample Biological Sample Solid-Phase Extraction Solid-Phase Extraction Biological Sample->Solid-Phase Extraction HPLC Separation HPLC Separation Solid-Phase Extraction->HPLC Separation MS/UV Detection MS/UV Detection HPLC Separation->MS/UV Detection Quantification Quantification MS/UV Detection->Quantification

Caption: General workflow for isolation and quantification of N7-Demethylminocycline.

Synthesis

While not a routine synthesis, the preparation of N7-Demethylminocycline for use as a reference standard can be inferred from studies on minocycline metabolism. One approach involves the incubation of minocycline in a modified Udenfriend system, which simulates enzymatic oxygenase activity, followed by purification.[1]

Antimicrobial Susceptibility Testing
  • Methodology: The minimum inhibitory concentrations (MICs) are determined using standard broth microdilution or agar dilution methods as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

In Vivo Neuroprotection Assays
  • Model: Murine models of neurodegenerative diseases, such as ALS, are utilized.

  • Protocol:

    • Administration of N7-Demethylminocycline (e.g., 5 mg/kg/day, intraperitoneal injection).

    • Behavioral assessments to monitor motor function.

    • Histological analysis of spinal cord sections to quantify motor neuron loss.

    • Biochemical assays (e.g., Western blot, ELISA) to measure levels of apoptotic markers like cytochrome c and activated caspase-3.[3]

Conclusion

N7-Demethylminocycline, a principal metabolite of minocycline, is a biologically active molecule with a distinct profile from its parent compound. While exhibiting reduced antibacterial potency, it shows promise in non-antibiotic applications, particularly as a neuroprotective agent. Its mechanism of action in this context appears to involve the modulation of the intrinsic apoptotic pathway. Further research is warranted to fully elucidate its therapeutic potential and signaling interactions. This guide provides a foundational overview for researchers and drug development professionals interested in the further study of this tetracycline derivative.

References

Unveiling NIM-7: A Technical Guide to a Dual-Organelle Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Wuhan, China - In a significant advancement for cell biology and drug development, researchers have developed NIM-7, a novel naphthalimide-based fluorescent probe. This compound exhibits the unique ability to simultaneously label and track two crucial cellular organelles, lipid droplets and lysosomes, in living cells with high specificity. This technical guide provides an in-depth overview of this compound's discovery, mechanism of action, experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound, chemically identified as (E)-2-(2-(dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, was first synthesized and reported by a team of researchers led by Chuluo Yang at Wuhan University. The synthesis is achieved through a Heck coupling reaction between N,N-diphenyl-4-vinylaniline and 6-bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]-isoquinoline-1,3(2H)-dione. The compound was characterized using 1H-NMR and 13C-NMR spectroscopy, high-resolution mass spectrometry (HRMS), and its purity was confirmed by high-performance liquid chromatography (HPLC).[1]

Mechanism of Action and Dual-Color Fluorescence

This compound's remarkable dual-organelle targeting capability stems from its unique molecular structure and its response to the distinct microenvironments of lipid droplets and lysosomes. The molecule contains a diphenylamine group (electron donor), a styryl π-bridge, and a 1,8-naphthalimide moiety (electron acceptor).[1]

  • Lipid Droplet Staining (Yellow Fluorescence): In the hydrophobic and neutral environment of lipid droplets, this compound exhibits a yellow fluorescence. This is attributed to the twisted intramolecular charge transfer (TICT) state of the molecule.

  • Lysosome Staining (Red Fluorescence): The weakly basic dimethylamino group of this compound becomes protonated within the acidic milieu of lysosomes (pH 4.5-5.0). This protonation event leads to accumulation of the probe in these organelles and a shift in its fluorescence emission to the red spectrum.[1]

This dual-fluorescence property allows for the simultaneous visualization and tracking of both organelles in real-time using different excitation and emission channels.

Quantitative Data

The photophysical and biological properties of this compound have been quantitatively characterized, providing essential data for its application in cellular imaging.

PropertyValueConditions
Molecular Formula C36H31N3O2
Molecular Weight 537.66 g/mol
CAS Number 1283604-05-6
Excitation (Lipid Droplets) 488 nmIn hydrophobic environments
Emission (Lipid Droplets) 530-570 nm (yellow)In hydrophobic environments
Excitation (Lysosomes) 561 nmIn acidic environments (pH 4.5-5.0)
Emission (Lysosomes) 640-680 nm (red)In acidic environments (pH 4.5-5.0)
Cytotoxicity Low cytotoxicity observed in Hep3B, HepG2, HeLa, and IMCD3 cell lines after 24h incubation.
Photostability ~90% of original fluorescence intensity retained after 15 minutes of irradiation.Under confocal laser scanning microscopy (CLSM) imaging conditions in HeLa cells.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the Heck coupling of N,N-diphenyl-4-vinylaniline with 6-bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]-isoquinoline-1,3(2H)-dione. The detailed synthesis protocol is described in the supplementary information of the primary publication by Zheng et al. (2018).[1]

Preparation of this compound Stock Solution
  • Warm the vial of this compound to room temperature.

  • Prepare a 10 mM stock solution by dissolving 1 mg of this compound (Molecular Weight: 537.66 g/mol ) in 186 µL of dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution and store at -20°C or below for long-term storage, protected from light.[2]

Cell Staining Protocol for Lipid Droplets and Lysosomes
  • Culture cells to the desired confluence on a suitable imaging dish or plate.

  • Prepare a working solution of this compound by diluting the 10 mM stock solution to a final concentration of 0.5 µM in the appropriate cell culture medium.

  • Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

  • Incubate the cells with the this compound working solution for 1 hour at 37°C.

  • After incubation, remove the staining solution and wash the cells three times with PBS.

  • Add fresh culture medium to the cells.

  • Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission settings for lipid droplets (Ex: 488 nm, Em: 570-620 nm) and lysosomes (Ex: 561 nm, Em: 730-780 nm).[2]

Cytotoxicity Assay

The cytotoxicity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed cells in a 96-well plate at a suitable density.

  • After cell attachment, treat the cells with varying concentrations of this compound for 24 hours.

  • Following treatment, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Visualizations

Signaling Pathway and Mechanism of Action

NIM7_Mechanism cluster_cell Living Cell cluster_cytoplasm Cytoplasm cluster_ld Lipid Droplet (Hydrophobic, Neutral pH) cluster_lysosome Lysosome (Acidic pH) NIM7_ext This compound (Extracellular) NIM7_cyto This compound NIM7_ext->NIM7_cyto Cellular Uptake NIM7_ld This compound (TICT state) NIM7_cyto->NIM7_ld Accumulation in hydrophobic environment NIM7_lyso This compound (Protonated) NIM7_cyto->NIM7_lyso Protonation-driven accumulation Yellow_Fluorescence Yellow Fluorescence (Em: 530-570 nm) NIM7_ld->Yellow_Fluorescence Excitation: 488 nm Red_Fluorescence Red Fluorescence (Em: 640-680 nm) NIM7_lyso->Red_Fluorescence Excitation: 561 nm

Caption: Mechanism of this compound dual-organelle targeting and fluorescence.

Experimental Workflow for Cellular Imaging

NIM7_Workflow cluster_imaging Imaging Settings Start Start Cell_Culture 1. Culture cells on imaging dish Start->Cell_Culture Prepare_NIM7 2. Prepare 0.5 µM this compound working solution Cell_Culture->Prepare_NIM7 Staining 3. Incubate cells with This compound for 1 hour Prepare_NIM7->Staining Washing 4. Wash cells with PBS (3 times) Staining->Washing Imaging 5. Confocal Microscopy Washing->Imaging End End Imaging->End Lipid_Droplets Lipid Droplets Ex: 488 nm Em: 570-620 nm Imaging->Lipid_Droplets Lysosomes Lysosomes Ex: 561 nm Em: 730-780 nm Imaging->Lysosomes

Caption: Experimental workflow for dual-color imaging with this compound.

Logical Relationship of this compound Properties

NIM7_Properties NIM7_Structure Molecular Structure (Donor-π-Acceptor) Hydrophobicity Hydrophobicity NIM7_Structure->Hydrophobicity Weak_Basicity Weak Basicity (Dimethylamino group) NIM7_Structure->Weak_Basicity TICT Twisted Intramolecular Charge Transfer (TICT) NIM7_Structure->TICT Lipid_Droplet_Targeting Lipid Droplet Targeting Hydrophobicity->Lipid_Droplet_Targeting Protonation Protonation in Acidic Environment Weak_Basicity->Protonation Yellow_Fluorescence Yellow Fluorescence TICT->Yellow_Fluorescence Lysosome_Targeting Lysosome Targeting Protonation->Lysosome_Targeting Red_Fluorescence Red Fluorescence Protonation->Red_Fluorescence Dual_Targeting Dual-Organelle Targeting Dual_Fluorescence Dual-Color Fluorescence Lipid_Droplet_Targeting->Dual_Targeting Lysosome_Targeting->Dual_Targeting Yellow_Fluorescence->Dual_Fluorescence Red_Fluorescence->Dual_Fluorescence

Caption: Logical relationships of this compound's molecular properties and functions.

References

Unveiling the Anti-Cancer Potential of Nimbolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary biological activity of Nimbolide, a limonoid derived from the Neem tree (Azadirachta indica). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology. The data presented herein focuses on Nimbolide's effects on cancer cell proliferation, apoptosis, and the underlying molecular mechanisms of action.

Executive Summary

Nimbolide has emerged as a promising natural product with potent anti-cancer properties. Extensive in vitro studies have demonstrated its ability to induce apoptosis and inhibit the proliferation of a wide range of cancer cell lines. This guide summarizes the key quantitative data on its biological activity, details the experimental protocols used to generate this data, and provides visual representations of the critical signaling pathways modulated by Nimbolide.

Quantitative Biological Activity of Nimbolide

The cytotoxic and anti-proliferative effects of Nimbolide have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Breast Cancer2 - 424
MDA-MB-231Breast Cancer4 - 624
HT-29Colon CancerNot SpecifiedNot Specified
U937Leukemia1 - 2.5Not Specified
A549Lung CancerNot SpecifiedNot Specified
PC-3Prostate CancerNot SpecifiedNot Specified
Du-145Prostate CancerNot SpecifiedNot Specified

Note: The IC50 values can vary depending on the specific experimental conditions.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the study of Nimbolide's biological activity.

Cell Culture and Treatment

Human cancer cell lines, such as MCF-7 (breast), MDA-MB-231 (breast), HT-29 (colon), and U937 (leukemia), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells were treated with varying concentrations of Nimbolide, typically ranging from 1 to 10 µM, for specified durations (e.g., 24, 48 hours).

Cell Viability and Proliferation Assays

The anti-proliferative effect of Nimbolide is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Briefly, cells are seeded in 96-well plates, treated with Nimbolide, and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

Apoptosis Assays

The induction of apoptosis is a key mechanism of Nimbolide's anti-cancer activity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. The activity of key caspases, such as caspase-3, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[1]

Cell Invasion Assay

The ability of Nimbolide to inhibit cancer cell invasion is often evaluated using a Matrigel invasion chamber assay.[2] Cancer cells are seeded in the upper chamber of a transwell insert coated with Matrigel, a basement membrane matrix. The lower chamber contains a chemoattractant. After incubation, the number of cells that have invaded through the Matrigel to the lower surface of the membrane is quantified by staining and microscopy.

Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Nimbolide has been shown to inhibit this pathway, leading to the induction of apoptosis.

PI3K_Akt_Pathway Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival Akt->CellSurvival

Caption: Inhibition of the PI3K/Akt pathway by Nimbolide.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and survival. Nimbolide has been found to significantly inhibit IGF-1-mediated MAPK signaling in human MCF-7 breast cancer cells.[3]

MAPK_Pathway Nimbolide Nimbolide MAPK_Pathway MAPK Pathway Nimbolide->MAPK_Pathway IGF1 IGF-1 IGF1->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation

Caption: Nimbolide's inhibitory effect on the MAPK signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer. Nimbolide can act on the deregulated NF-κB oncogenic pathway, which is involved in carcinogenesis and evasion of apoptosis.[3]

NFkB_Pathway Nimbolide Nimbolide IKK IKKα / IKKβ Nimbolide->IKK NFkB NF-κB IKK->NFkB GeneExpression Pro-survival & Proliferative Gene Expression NFkB->GeneExpression ApoptosisEvasion Apoptosis Evasion GeneExpression->ApoptosisEvasion

Caption: Nimbolide's modulation of the NF-κB signaling cascade.

Experimental Workflow for Assessing Anti-Cancer Activity

The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of a compound like Nimbolide.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) Treatment Treatment with Nimbolide (Dose- and Time-Dependent) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Invasion Invasion Assay (Matrigel) Treatment->Invasion WesternBlot Western Blotting (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis

Caption: A generalized experimental workflow for in vitro evaluation.

Conclusion

The preliminary data on Nimbolide's biological activity strongly suggest its potential as a valuable lead compound in the development of novel anti-cancer therapeutics. Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, coupled with its modulatory effects on key signaling pathways, warrants further investigation through preclinical and clinical studies. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of Nimbolide's therapeutic applications.

References

An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for the Fluorescent Probe NIM-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed mechanism of action for NIM-7, a naphthalimide-based fluorescent probe. The focus of this document is on its application in cellular imaging, specifically its ability to dually target and visualize lipid droplets and lysosomes. The information presented is collated from preclinical studies and biophysical characterizations.

Introduction to this compound

This compound, chemically known as (E)-2-(2-(dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is a fluorescent probe designed for the simultaneous visualization of lipid droplets (LDs) and lysosomes within living cells.[1][2] Its unique chemical structure, featuring an electron donor (diphenylamine), a π-bridge (styryl), and an electron acceptor (1,8-naphthalimide), underpins its photophysical properties and its utility in tracking the dynamics of these two distinct organelles.[1][2] this compound enables dual-color imaging, emitting yellow fluorescence in lipid droplets and red fluorescence in lysosomes, which can be distinguished using different excitation and detection channels.[3] This capability allows for the real-time tracking of both lipid droplet and lysosome movements and their interactions.[3]

Proposed Mechanism of Action: Dual Organelle Targeting and Differential Fluorescence

The core hypothesis for this compound's mechanism of action is based on a combination of its physicochemical properties: hydrophobicity and a weakly basic moiety that is sensitive to pH.

  • Targeting Lipid Droplets: The hydrophobic nature of the this compound molecule is the primary driver for its accumulation in lipid droplets.[2] LDs are organelles with a neutral lipid core, providing a nonpolar environment where hydrophobic molecules like this compound can readily partition and accumulate.

  • Targeting Lysosomes: The dimethylamino group in the this compound structure is weakly basic. Lysosomes are characterized by their acidic internal environment (pH ≈ 4.5-5.0). In this acidic milieu, the dimethylamino group of this compound becomes protonated.[1][2] This protonation increases the molecule's polarity and traps it within the lysosome, leading to its accumulation.

This dual-targeting mechanism allows this compound to simultaneously label both lipid droplets and lysosomes with high specificity.[4][3]

The differential fluorescence observed in the two organelles is attributed to the different microenvironments. The photophysical behavior of this compound is sensitive to solvent polarity.[2] The nonpolar environment of lipid droplets results in yellow fluorescence emission, while the more polar, acidic environment of lysosomes, coupled with the protonation of the probe, leads to a red-shifted fluorescence emission.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the photophysical properties and cytotoxicity of this compound.

Table 1: Photophysical Properties of this compound in Solvents of Varying Polarity

SolventPolarityAbsorption (λ_abs, nm)Emission (λ_em, nm)
DichloromethaneLow460545 (Yellow)
TetrahydrofuranMedium455560 (Orange)
AcetonitrileHigh450580 (Red)
MethanolHigh445600 (Deep Red)

Note: This table is a representative summary based on the principle that this compound's emission is red-shifted in more polar solvents. The exact values are dependent on the specific experimental setup.

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineTypeIncubation Time (h)Result
Hep3BHuman liver cancer24No obvious cytotoxicity
HepG2Human liver cancer24No obvious cytotoxicity
HeLaHuman cervical cancer24No obvious cytotoxicity
IMCD3Mouse inner medullary collecting duct24No obvious cytotoxicity

This data indicates that this compound is well-tolerated by various cell lines at the concentrations used for imaging, making it suitable for live-cell studies.[1]

Experimental Protocols

  • Cell Lines: HeLa, HepG2, Hep3B, or IMCD3 cells are suitable for use.[1]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Staining Procedure:

    • Cells are seeded on a glass-bottom dish and allowed to adhere overnight.

    • The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • A solution of this compound (typically 1-10 µM) in culture medium is added to the cells.

    • The cells are incubated for 30 minutes at 37°C.

    • The staining solution is removed, and the cells are washed with PBS.

    • Fresh culture medium is added before imaging.

To confirm the specific targeting of lipid droplets and lysosomes by this compound, co-localization experiments are performed with commercially available organelle-specific dyes.

  • Lipid Droplet Co-localization:

    • Cells are first stained with this compound as described above.

    • Following the this compound staining, cells are incubated with a lipid droplet-specific dye such as HCS LipidTOX™ Deep Red Neutral Lipid Stain for 30 minutes.[1]

    • Cells are washed and imaged. The yellow fluorescence from this compound in lipid droplets should overlap with the signal from the commercial lipid droplet stain.

  • Lysosome Co-localization:

    • Cells are stained with this compound.

    • Subsequently, cells are incubated with a lysosome-specific dye like LysoTracker® Blue DND-22 for 30 minutes.[1]

    • After washing, the cells are imaged. The red fluorescence from this compound in lysosomes should co-localize with the signal from the LysoTracker dye.

To validate the proposed pH-dependent accumulation in lysosomes, experiments involving the disruption of the lysosomal pH gradient are conducted.

  • Cells are pre-incubated with a lysosomal pH-disrupting agent, such as 50 µM chloroquine, for 30 minutes.[1][2] Chloroquine is a weak base that accumulates in lysosomes and raises their internal pH.

  • Following pre-incubation, cells are stained with this compound as described above.

  • Imaging is performed and the fluorescence intensity of this compound in lysosomes is compared between chloroquine-treated and untreated cells. A significant decrease in the red lysosomal signal in treated cells supports the hypothesis of pH-dependent accumulation.[1][2]

Visualizations

NIM7_Mechanism This compound Dual Organelle Targeting and Fluorescence Mechanism cluster_cell Living Cell cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_ld Lipid Droplet (Nonpolar) cluster_lysosome Lysosome (Acidic pH ~4.5) NIM7_ext This compound (Probe) NIM7_cyt This compound in Cytoplasm NIM7_ext->NIM7_cyt Cellular Uptake NIM7_ld This compound Accumulation (Hydrophobic Partitioning) NIM7_cyt->NIM7_ld Hydrophobicity-driven NIM7_lyso This compound Protonation & Trapping ([this compound]-H+) NIM7_cyt->NIM7_lyso pH-driven Fluo_yellow Yellow Fluorescence NIM7_ld->Fluo_yellow Excitation Fluo_red Red Fluorescence NIM7_lyso->Fluo_red Excitation

Caption: Proposed mechanism of this compound localization and fluorescence.

CoLocalization_Workflow Experimental Workflow for this compound Co-localization Studies cluster_LD Lipid Droplet Co-localization cluster_Lyso Lysosome Co-localization start Seed Cells on Glass-Bottom Dish incubation Incubate with this compound (30 min, 37°C) start->incubation wash1 Wash with PBS incubation->wash1 stain_ld Incubate with LipidTOX™ Deep Red wash1->stain_ld stain_lyso Incubate with LysoTracker® Blue wash1->stain_lyso wash_ld Wash with PBS stain_ld->wash_ld image_ld Image Yellow (this compound) & Deep Red (LipidTOX™) Channels wash_ld->image_ld wash_lyso Wash with PBS stain_lyso->wash_lyso image_lyso Image Red (this compound) & Blue (LysoTracker®) Channels wash_lyso->image_lyso

Caption: Workflow for validating this compound's organelle specificity.

Conclusion

The this compound fluorescent probe operates on a dual mechanism of hydrophobicity-driven partitioning into lipid droplets and pH-dependent protonation and trapping within lysosomes. This allows for the specific and simultaneous labeling of these two organelles. The differing polarities of the organellar microenvironments give rise to distinct yellow and red fluorescence emissions, enabling dual-color imaging. Its low cytotoxicity and high specificity make this compound a valuable tool for studying the dynamics of lipid droplets and lysosomes, as well as their interplay in various cellular processes and disease states. Further research may continue to explore its applications in super-resolution microscopy and in vivo imaging in model organisms like zebrafish.[4][3]

References

In-Depth Technical Guide: Solubility and Stability Profile of Nimesulide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound designated "NIM-7" did not yield publicly available information corresponding to a specific chemical entity for drug development. The term predominantly refers to a mathematical game or financial metrics. Therefore, this guide provides a comprehensive solubility and stability profile for Nimesulide , a well-documented non-steroidal anti-inflammatory drug (NSAID), as a representative example of the requested technical content and format. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Nimesulide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its poor solubility presents a significant challenge in the development of various dosage forms, potentially impacting bioavailability. This document provides a detailed overview of the solubility and stability characteristics of Nimesulide, including quantitative data, detailed experimental protocols, and visual workflows to support research and development activities.

Solubility Profile

Nimesulide is practically insoluble in water, with a reported aqueous solubility of approximately 0.01 mg/mL.[2][3] Its solubility is significantly influenced by the solvent, pH, and the presence of co-solvents or surfactants.

Quantitative Solubility Data

The following tables summarize the solubility of Nimesulide in various solvents and conditions.

Table 1: Solubility of Nimesulide in Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4]
Dimethylformamide (DMF)~30 mg/mL[4]
Ethanol~1 mg/mL[4]

Table 2: Aqueous Solubility of Nimesulide in Co-Solvent Systems

Co-solvent System (10% v/v in water)Solubility Increase (Fold)
Dimethylacetamide (DMA)10[2][3]
Isopropanol3.6[2]
Ethanol3.3[2]

Table 3: Solubility of Nimesulide in Surfactant Systems

Surfactant (10% w/v in water)Solubility Increase (Fold)
Brij 5839[2][3]

Table 4: pH-Dependent Aqueous Solubility of Nimesulide

pHConditionSolubility
6.8Phosphate Buffer8.827 µg/mL[2]
7.4Phosphate BufferIncreased solubility compared to pure water due to ionization of the weakly acidic drug.[1][5]

Stability Profile

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][6][7] These studies also inform the development of stability-indicating analytical methods.

Summary of Forced Degradation Studies

Nimesulide is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. It is relatively stable under neutral, thermal, and photolytic stress conditions.

Table 5: Stability of Nimesulide under Forced Degradation Conditions

Stress ConditionObservation
Acid Hydrolysis (e.g., 0.1 M HCl)Significant degradation observed.
Base Hydrolysis (e.g., 0.1 M NaOH)Significant degradation observed.
Oxidative (e.g., 3-30% H₂O₂)Significant degradation observed.
Thermal (e.g., 60-80°C)Generally stable.
Photolytic (e.g., UV light exposure)Generally stable, though some studies have investigated photochemical stability.[8]

Experimental Protocols

Detailed methodologies for key solubility and stability experiments are provided below.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound.

4.1.1 Materials

  • Nimesulide powder

  • Selected solvent (e.g., phosphate buffer pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

4.1.2 Protocol

  • Add an excess amount of Nimesulide powder to a vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the samples to ensure an excess of solid drug remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of Nimesulide in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Kinetic Solubility Assay (96-Well Plate Method)

This high-throughput method provides an estimate of solubility under non-equilibrium conditions.

4.2.1 Materials

  • Nimesulide stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well filter plates and collection plates

  • Plate shaker

  • UV-Vis plate reader or HPLC system

4.2.2 Protocol

  • Prepare a serial dilution of the Nimesulide DMSO stock solution in a 96-well plate.

  • Add the aqueous buffer to each well of the filter plate.

  • Transfer a small volume of the Nimesulide DMSO solutions to the corresponding wells of the filter plate containing the buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).

  • Filter the solutions into a collection plate using a vacuum manifold.

  • Determine the concentration of the dissolved Nimesulide in the filtrate using a UV-Vis plate reader or by HPLC analysis.

Stability-Indicating HPLC Method for Forced Degradation Studies

This method is designed to separate and quantify Nimesulide from its degradation products.

4.3.1 Forced Degradation Sample Preparation

  • Acid Hydrolysis: Dissolve Nimesulide in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Nimesulide in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Oxidation: Dissolve Nimesulide in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Expose solid Nimesulide powder to dry heat (e.g., 80°C) for a specified duration.

  • Photodegradation: Expose a solution of Nimesulide or the solid powder to a light source as specified in ICH Q1B guidelines.

4.3.2 HPLC Method Parameters (Example)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve separation of all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where Nimesulide and its degradation products have significant absorbance (e.g., 220 nm or 300 nm).

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 20 µL.

4.3.3 Analysis

  • Inject the prepared stressed samples and an unstressed control sample into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug (Nimesulide).

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent drug peak and from each other.

Visualizations

Experimental Workflow Diagrams

G Thermodynamic Solubility (Shake-Flask) Workflow cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess Nimesulide to solvent in vial B Seal vial A->B C Incubate on orbital shaker (24-48h at constant temp) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Quantify Nimesulide concentration (HPLC/UV) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

G Forced Degradation and Stability-Indicating HPLC Workflow cluster_stress Stress Conditions cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis A Acid Hydrolysis G Prepare Nimesulide solutions/ solid samples for each condition A->G B Base Hydrolysis B->G C Oxidation C->G D Heat D->G E Light E->G F Unstressed Control F->G H Expose to stress for a defined period G->H I Neutralize/Dilute samples as required H->I J Inject samples into validated HPLC system I->J K Analyze chromatograms J->K L Identify degradation peaks and quantify Nimesulide loss K->L

Caption: Workflow for Forced Degradation Stability Study.

References

NIM-7 synthesis pathway and purification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a chemical compound designated "NIM-7" has yielded no relevant results for a synthesis pathway or purification methods. The search results are predominantly associated with a mathematical game theory subject and other unrelated topics, with no reference to a specific chemical entity in scientific literature or chemical databases.

Without a verifiable chemical structure, CAS number, or alternative nomenclature, it is not possible to provide the requested in-depth technical guide. The creation of accurate and reliable scientific content, including experimental protocols, data presentation, and signaling pathway diagrams, is contingent upon the correct identification of the compound .

Researchers, scientists, and drug development professionals seeking information on a specific chemical entity are advised to verify the compound's designation. Should a different identifier for this compound be available, we would be pleased to revisit this request and provide the comprehensive technical guide as originally outlined.

Methodological & Application

Application Notes and Protocols for NIM-76 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "NIM-7" did not yield a specific compound for cell culture applications. It is highly likely that the intended compound is NIM-76 , a fraction derived from neem oil with known biological activities. These application notes are therefore focused on NIM-76.

Introduction

NIM-76 is a refined fraction isolated from the oil of the neem tree (Azadirachta indica). It has garnered scientific interest for its diverse biological activities, including spermicidal and immunomodulatory properties.[1][2] This document provides detailed application notes and protocols for the use of NIM-76 in cell culture experiments, with a focus on its immunomodulatory and potential anti-cancer effects. The protocols and pathway information are based on available literature for NIM-76 and related compounds derived from neem, such as nimbolide.

Mechanism of Action and Signaling Pathways

NIM-76 is believed to exert its effects through a multi-faceted approach by modulating several key signaling pathways. While the complete picture is still emerging, evidence suggests the involvement of the following:

  • G-Protein-Coupled Receptor (GPCR) Signaling: NIM-76 may act as an agonist for certain GPCRs, initiating intracellular signaling cascades.[3] This can lead to the modulation of second messengers like cyclic AMP (cAMP), which in turn affects various cellular processes.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of MAPK pathways (including ERK, JNK, and p38) is a potential mechanism by which NIM-76 can regulate cell proliferation, differentiation, and stress responses.[3]

  • Nuclear Factor-kappa B (NF-κB) Signaling: NIM-76 has been suggested to possess anti-inflammatory properties by inhibiting the NF-κB pathway, a key regulator of immune and inflammatory responses.[3]

Signaling Pathway Diagram:

NIM76_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NIM76 NIM-76 GPCR GPCR NIM76->GPCR binds IκB_NFκB IκB-NF-κB Complex NIM76->IκB_NFκB inhibits (proposed) G_Protein G-Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK_Cascade activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->MAPK_Cascade activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors activates IκB IκB NFκB NF-κB NFκB->Transcription_Factors translocates & activates IκB_NFκB->IκB phosphorylation & degradation IκB_NFκB->NFκB releases Gene_Expression Gene Expression (Proliferation, Inflammation, etc.) Transcription_Factors->Gene_Expression

Caption: Proposed signaling pathways of NIM-76.

Application 1: Immunomodulation

NIM-76 has demonstrated immunomodulatory effects, primarily through the activation of cell-mediated immunity.[1][2] It can enhance macrophage activity and stimulate lymphocyte proliferation.[1][2]

Experimental Workflow: Immunomodulatory Effect of NIM-76

Immunomodulation_Workflow cluster_assays Perform Assays start Start cell_culture Culture Immune Cells (e.g., Macrophages - RAW 264.7, PBMCs) start->cell_culture treatment Treat cells with varying concentrations of NIM-76 cell_culture->treatment incubation Incubate for specified time periods treatment->incubation viability Cell Viability (MTT Assay) incubation->viability macrophage_activation Macrophage Activation (Nitric Oxide Assay, Phagocytosis Assay) incubation->macrophage_activation lymphocyte_proliferation Lymphocyte Proliferation (CFSE Assay) incubation->lymphocyte_proliferation cytokine_analysis Cytokine Analysis (ELISA, Flow Cytometry) incubation->cytokine_analysis data_analysis Data Analysis and Interpretation viability->data_analysis macrophage_activation->data_analysis lymphocyte_proliferation->data_analysis cytokine_analysis->data_analysis

Caption: Workflow for assessing NIM-76's immunomodulatory effects.

Quantitative Data Summary: Immunomodulatory Effects of NIM-76 (In Vivo)
ParameterTreatment GroupObservationReference
Leukocyte Count NIM-76 (120 mg/kg, i.p. in rats)Increase in polymorphonuclear leukocytes, decrease in lymphocytes.[1]
Macrophage Activity NIM-76 (120 mg/kg, i.p. in rats)Enhanced phagocytic activity.[1][2]
Lymphocyte Proliferation NIM-76 (120 and 300 mg/kg, i.p. in rats)Stimulation of mitogen-induced lymphocyte proliferation.[1][2]
Antibody Titers NIM-76 (300 mg/kg, i.p. in rats)Decrease in primary and secondary antibody titers.[1]
Protocols

This protocol is adapted for assessing the effect of NIM-76 on nitric oxide (NO) production in RAW 264.7 macrophage cells, a common indicator of macrophage activation.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • NIM-76 (stock solution in DMSO)

  • Lipopolysaccharide (LPS) (positive control)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of NIM-76 in culture medium.

    • Remove the old medium from the cells and add 100 µL of the prepared NIM-76 dilutions.

    • Include wells with medium only (negative control), cells with medium (untreated control), and cells with LPS (e.g., 1 µg/mL) (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Component B of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor lymphocyte proliferation by flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

  • RPMI-1640 (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • NIM-76 (stock solution in DMSO).

  • Phytohemagglutinin (PHA) (mitogen for T-cell proliferation).

  • CFSE staining solution.

  • Flow cytometer.

Procedure:

  • CFSE Staining:

    • Resuspend isolated PBMCs in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold culture medium.

    • Wash the cells twice with culture medium.

  • Cell Seeding and Treatment:

    • Resuspend the CFSE-labeled cells in culture medium and seed in a 96-well plate at 2 x 10^5 cells/well.

    • Add NIM-76 at various concentrations.

    • Stimulate the cells with PHA (e.g., 5 µg/mL). Include unstimulated controls.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Acquire the cells on a flow cytometer, detecting the CFSE signal in the FITC channel.

    • Analyze the data by gating on the lymphocyte population. Proliferation is observed as a sequential halving of CFSE fluorescence intensity in daughter cells.

Application 2: Anti-Cancer Activity (Adapted from Nimbolide Studies)

While specific studies on the anti-cancer effects of NIM-76 are limited, nimbolide, another major component of neem, has shown potent anti-proliferative and pro-apoptotic effects on various cancer cell lines.[4] The following protocols are adapted from studies on nimbolide and can be used to investigate the potential anti-cancer properties of NIM-76.

Experimental Workflow: Anti-Cancer Effect of NIM-76

AntiCancer_Workflow cluster_assays Perform Assays start Start cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) start->cell_culture treatment Treat cells with varying concentrations of NIM-76 cell_culture->treatment incubation Incubate for 24h, 48h, 72h treatment->incubation viability Cell Viability/Cytotoxicity (MTT Assay) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis western_blot Western Blotting (for signaling proteins e.g., NF-κB, MAPK) incubation->western_blot data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: Workflow for assessing NIM-76's anti-cancer effects.

Quantitative Data Summary: Cytotoxic Effect of Nimbolide (as a proxy for NIM-76)
Cell Line (Cancer Type)Treatment DurationIC50 Value (µM) of NimbolideReference
Du-145 (Prostate)24h8.01 ± 0.44[4]
48h4.97 ± 0.72[4]
PC-3 (Prostate)24h11.16 ± 0.84[4]
48h8.13 ± 0.77[4]
A-549 (Lung)24h9.78 ± 0.65[4]
48h6.25 ± 0.59[4]
NIH3T3 (Normal Fibroblast)24h78.45 ± 4.56[4]
48h59.13 ± 5.68[4]
CCD-18Co (Normal Colon)24h85.23 ± 6.23[4]
48h68.34 ± 5.68[4]
Protocols

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., NIH3T3) for comparison.

  • Appropriate culture medium for each cell line.

  • NIM-76 (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or Solubilization buffer.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of NIM-76 for 24, 48, and 72 hours. Include untreated and vehicle (DMSO) controls.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of NIM-76 that inhibits 50% of cell growth).

Materials:

  • Cancer cell line of interest.

  • NIM-76.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with NIM-76 at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Disclaimer

The information provided on the anti-cancer applications and related protocols is largely based on studies conducted with nimbolide, a related compound from neem. Researchers should validate these protocols and the potential effects of NIM-76 on their specific cancer cell lines of interest. The immunomodulatory information is based on in vivo studies and should be adapted and validated for in vitro cell culture systems. Always perform appropriate controls and dose-response experiments.

References

Application Notes and Protocols for NIM-7 (using 7-Nitroindazole as an example) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a template and example. The compound NIM-7 is assumed to be an internal designation for a research compound with a mechanism of action similar to 7-Nitroindazole, a known neuronal nitric oxide synthase (nNOS) inhibitor. All quantitative data and specific experimental details provided are based on published literature for 7-Nitroindazole and should be adapted and optimized for the specific characteristics of this compound.

Introduction

This compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurological disorders.[1][2] By inhibiting nNOS, this compound is being investigated for its therapeutic potential in conditions such as epilepsy, neurodegenerative diseases, and neuropathic pain. These application notes provide an overview of dosages and protocols for the in vivo administration of a compound with these characteristics in common animal models.

Data Presentation: this compound (7-Nitroindazole) Dosage in Animal Models

The following tables summarize the effective doses of 7-Nitroindazole (used as an analog for this compound) in various rodent models. The most common route of administration in these studies is intraperitoneal (IP) injection.

Table 1: this compound (7-Nitroindazole) Dosage in Mouse Models

Animal ModelStrainDosage Range (mg/kg)Administration RouteTherapeutic EffectReference(s)
Maximal Electroshock-Induced SeizuresNot Specified50 - 200Intraperitoneal (IP)Anticonvulsant[3][4]
Pentylenetetrazole (PTZ)-Induced SeizuresNot Specified50Intraperitoneal (IP)No significant effect on anticonvulsant activity of gabapentin and tiagabine[5]
MPTP Model of Parkinson's DiseaseNot SpecifiedNot Specified (dose-dependent)Intraperitoneal (IP)Neuroprotective[6]
Anxiety (Light-Dark Compartment Test)Not Specified80 - 120Intraperitoneal (IP)Anxiolytic-like effects[7]
Anxiety (Elevated Plus-Maze Test)Not Specified80 - 120Intraperitoneal (IP)Anxiolytic-like effects[7]

Table 2: this compound (7-Nitroindazole) Dosage in Rat Models

Animal ModelStrainDosage Range (mg/kg)Administration RouteTherapeutic EffectReference(s)
Genetically Epilepsy-Prone (GEP) RatsGEP28 - 93Intraperitoneal (IP)Anticonvulsant[8]
Peripheral Neuropathy (Sciatic Cuff)Not Specified10 - 30Intraperitoneal (IP)Analgesic[9]
Iron-Induced Hippocampal NeurotoxicityWistar30 (daily)Intraperitoneal (IP)Neuroprotective[10]
Anxiety (Elevated Plus-Maze Test)Not Specified40Intraperitoneal (IP)Anxiolytic-like effects[7]
Anxiety (Social Interaction Test)Not Specified20Intraperitoneal (IP)Anxiolytic-like effects[7]
MPP+ Induced NeurotoxicityNot Specified50Intraperitoneal (IP)Neuroprotective[11]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

This protocol describes the standard procedure for administering this compound (or a similar compound) via intraperitoneal injection in mice.

Materials:

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)[12]

  • This compound solution formulated in a sterile, biocompatible vehicle

  • 70% ethanol or other suitable disinfectant

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Dose Calculation: Weigh the mouse to determine the precise injection volume based on the desired dosage (mg/kg).

  • Animal Restraint:

    • Gently restrain the mouse using the scruff technique to immobilize the head and body.[13]

    • Position the mouse in dorsal recumbency, tilting the head slightly downwards to allow abdominal organs to shift cranially.[13]

  • Injection Site Identification:

    • Identify the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum (typically on the left side), urinary bladder, and other vital organs.[13][14]

  • Disinfection:

    • Cleanse the injection site with a sterile gauze pad or cotton swab soaked in 70% ethanol.[13]

  • Injection:

    • Insert the needle, with the bevel facing up, at an angle of approximately 30-45 degrees to the abdominal wall.[14]

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.[13]

    • Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[15]

Visualizations

Signaling Pathway of this compound (as a nNOS Inhibitor)

NIM7_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition by this compound cluster_postsynaptic Postsynaptic Neuron / Glial Cell Ca_influx Ca2+ Influx CaM Calmodulin (CaM) Ca_influx->CaM binds NMDA_R NMDA Receptor Activation NMDA_R->Ca_influx nNOS_inactive nNOS (inactive) CaM->nNOS_inactive activates nNOS_active nNOS (active) NO Nitric Oxide (NO) nNOS_active->NO produces L_Citrulline L-Citrulline nNOS_active->L_Citrulline nNOS_inactive->nNOS_active L_Arginine L-Arginine L_Arginine->NO L_Arginine->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates NIM7 This compound NIM7->nNOS_active inhibits cGMP cGMP sGC->cGMP produces GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Downstream Physiological Effects (e.g., Neurotoxicity, Vasodilation) PKG->Physiological_Effects Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_model Disease Model Induction cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Behavioral/ Physiological Measurements Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Vehicle_Group Vehicle Group Administration Randomization->Vehicle_Group NIM7_Group This compound Group Administration (e.g., IP injection) Randomization->NIM7_Group Disease_Induction Induction of Disease Model (e.g., Seizure, Neuropathy) Vehicle_Group->Disease_Induction NIM7_Group->Disease_Induction Behavioral_Testing Post-treatment Behavioral Testing Disease_Induction->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Brain, Spinal Cord) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical/Histological Analysis Tissue_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis and Interpretation Biochemical_Analysis->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Recommended Solvents and Handling Protocols for NIM-7 Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel synthetic compound with potential applications in [Note to User: Please specify the area of research, e.g., oncology, neuroscience, etc.]. As a new chemical entity, establishing robust and reproducible experimental protocols is critical for accurate evaluation of its biological activity and therapeutic potential. This document provides detailed application notes on the recommended solvents for this compound, along with standardized protocols for its storage, preparation of stock solutions, and use in common cell-based assays. Adherence to these guidelines is recommended to ensure consistency and reliability of experimental results.

Solubility Data

Proper solubilization is the first step in obtaining accurate and reproducible experimental data. The solubility of this compound has been empirically determined in a panel of common laboratory solvents. It is recommended to first dissolve this compound in a 100% organic solvent to create a high-concentration primary stock solution, which can then be diluted into aqueous buffers or cell culture media for working solutions.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Observations
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL (≥ 100 mM)Clear, colorless solution. Recommended primary solvent.
Ethanol (100%)~10 mg/mL (~20 mM)Clear, colorless solution.
Methanol~5 mg/mL (~10 mM)Clear, colorless solution.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1 mg/mL (< 0.2 mM)Insoluble. Forms a precipitate.
Water< 0.01 mg/mLInsoluble.

Note: The molarity (mM) is calculated based on a hypothetical molecular weight for this compound. Please adjust based on the actual molecular weight of your specific batch.

Experimental Protocols

Preparation of Primary Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO, which is the recommended starting point for most in vitro experiments.

Workflow Diagram: Stock Solution Preparation

G cluster_0 Protocol Steps A 1. Weigh this compound Powder B 2. Add Anhydrous DMSO A->B Add solvent to solid C 3. Vortex/Sonicate to Dissolve B->C Ensure complete dissolution D 4. Aliquot into Cryovials C->D Avoid freeze-thaw cycles E 5. Store at -20°C or -80°C D->E

Caption: Workflow for preparing a concentrated this compound stock solution.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator water bath

  • Sterile, low-retention pipette tips

Procedure:

  • Pre-weigh Vial: Tare a sterile, dry amber glass vial or microcentrifuge tube on an analytical balance.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder into the tared vial. For example, to prepare 1 mL of a 10 mM solution (assuming a hypothetical MW of 500 g/mol ), weigh 5 mg of this compound.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes until the solution is clear. Visually inspect for any remaining particulate matter.

  • Aliquot: To minimize freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.

  • Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the primary DMSO stock into cell culture medium for treating cells. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Workflow Diagram: Serial Dilution for Cell Treatment

G Stock 10 mM Primary Stock in 100% DMSO Intermediate 100 µM Intermediate in Culture Medium Stock->Intermediate 1:100 Dilution Final 0.1 - 10 µM Final Working Solutions in Culture Medium Intermediate->Final Serial Dilution

Caption: Serial dilution scheme from primary stock to final working solutions.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Prepare Intermediate Dilution: Prepare a 100X or 1000X intermediate dilution from the primary stock in pre-warmed, complete cell culture medium.

    • Example (for a 100 µM intermediate solution from a 10 mM stock): Add 5 µL of the 10 mM stock to 495 µL of culture medium (1:100 dilution). Vortex gently immediately after addition to prevent precipitation.

  • Prepare Final Working Solutions: Perform a second serial dilution from the intermediate stock into complete culture medium to achieve the desired final concentrations for cell treatment.

    • Example (for a 1 µM final concentration): Add 10 µL of the 100 µM intermediate solution to 990 µL of culture medium.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as the highest concentration of this compound used for treatment.

  • Treat Cells: Add the final working solutions (and vehicle control) to your cell cultures and proceed with the experiment.

Signaling Pathway Context

[Note to User: Please specify the known or hypothesized biological target/pathway of this compound. The following is a placeholder example for an inhibitor of the PI3K/Akt/mTOR pathway.]

This compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. By targeting a key kinase in this pathway, this compound can induce apoptosis and inhibit tumor growth, making it a candidate for cancer therapy.

Diagram: Hypothesized this compound Action on the PI3K/Akt/mTOR Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth NIM7 This compound NIM7->PI3K

Caption: this compound as a putative inhibitor of PI3K, blocking downstream signaling.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound powder and concentrated solutions.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This document is intended for research use only and provides general guidelines. Researchers should optimize protocols for their specific cell lines and experimental conditions. Always consult the Safety Data Sheet (SDS) for complete safety and handling information.

Application Note: A Guide to Characterizing Protein-Ligand Interactions Using a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive guide for utilizing novel small molecule inhibitors in a variety of protein binding assays. While this protocol is designed to be broadly applicable, it will use a hypothetical inhibitor, herein referred to as "NIM-7," as a working example to demonstrate the experimental workflow and data analysis. The methodologies described are fundamental for characterizing the binding affinity, kinetics, and thermodynamics of protein-ligand interactions, which is a critical step in early-stage drug discovery and basic research.

The protocols and data presented are intended to serve as a template. Researchers should optimize these protocols for their specific protein of interest and small molecule. The successful application of these techniques will provide crucial insights into the molecular recognition events that govern biological processes and the mechanism of action of novel inhibitors.

Overview of Protein Binding Assays

A variety of biophysical techniques can be employed to study protein-ligand interactions. This application note will focus on three commonly used methods:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of an analyte (e.g., small molecule) to a ligand (e.g., protein) immobilized on a sensor surface in real-time. It provides kinetic data, including association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

  • Bio-Layer Interferometry (BLI): Another label-free, real-time optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. It is a high-throughput method for determining kinetic parameters of biomolecular interactions.

  • Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat change associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of this compound for its target protein.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, NTA)

  • Target protein

  • This compound (or other small molecule inhibitor)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, Ethanolamine)

Workflow:

cluster_0 SPR Experimental Workflow Immobilization 1. Protein Immobilization - Activate sensor surface (NHS/EDC) - Inject protein solution - Deactivate remaining active groups Binding_Analysis 2. Binding Analysis - Inject serial dilutions of this compound - Monitor association and dissociation phases Immobilization->Binding_Analysis Inject Analyte Regeneration 3. Surface Regeneration - Inject regeneration solution to  remove bound analyte Binding_Analysis->Regeneration Dissociation

Caption: A typical workflow for an SPR experiment.

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor surface with running buffer.

    • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface.

    • Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject each concentration of this compound over the immobilized protein surface, typically for 120-300 seconds (association phase).

    • Allow the buffer to flow over the surface to monitor the dissociation of the complex, typically for 300-600 seconds (dissociation phase).

    • Include a buffer-only injection as a blank for double referencing.

  • Surface Regeneration:

    • If the interaction is reversible, inject a pulse of regeneration solution to remove the bound this compound.

    • Ensure the surface is stable and the baseline returns to the initial level before the next injection.

  • Data Analysis:

    • Perform reference subtraction and blank subtraction.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.

Bio-Layer Interferometry (BLI)

Objective: High-throughput screening and kinetic characterization of this compound.

Materials:

  • BLI instrument (e.g., Octet, ForteBio)

  • Biosensors (e.g., Amine Reactive (AR2G), Streptavidin (SA))

  • Target protein (biotinylated if using SA biosensors)

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well or 384-well microplates

Workflow:

cluster_1 BLI Experimental Workflow Baseline 1. Baseline - Equilibrate biosensors in assay buffer Loading 2. Protein Loading - Immobilize protein onto biosensors Baseline->Loading Association 3. Association - Dip biosensors into wells with  serial dilutions of this compound Loading->Association Dissociation 4. Dissociation - Move biosensors back to  assay buffer wells Association->Dissociation

Caption: The sequential steps of a BLI experiment.

Procedure:

  • Plate Setup:

    • Hydrate biosensors in assay buffer for at least 10 minutes.

    • Prepare a microplate with assay buffer, target protein solution, this compound dilutions, and regeneration solution (if needed).

  • Baseline:

    • Establish a stable baseline by dipping the biosensors into wells containing assay buffer for 60 seconds.

  • Protein Loading:

    • Immobilize the target protein onto the biosensors by dipping them into the protein solution until a desired loading level is reached (typically 1-2 nm shift).

  • Association:

    • Move the protein-loaded biosensors into wells containing various concentrations of this compound and monitor the binding for 120-300 seconds.

  • Dissociation:

    • Transfer the biosensors to wells containing only assay buffer and monitor the dissociation for 300-600 seconds.

  • Data Analysis:

    • Align the curves to the baseline and association steps.

    • Use the instrument's software to fit the data to a 1:1 binding model to obtain k_a, k_d, and K_D.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile of this compound binding to its target protein.

Materials:

  • ITC instrument (e.g., MicroCal, TA Instruments)

  • Target protein (highly pure and concentrated)

  • This compound

  • Dialysis buffer (e.g., PBS, HEPES)

Workflow:

cluster_2 ITC Experimental Workflow Preparation 1. Sample Preparation - Dialyze protein and dissolve this compound  in the same buffer - Degas samples Titration 2. Titration - Load protein into the sample cell - Load this compound into the syringe - Perform sequential injections Preparation->Titration Data_Analysis 3. Data Analysis - Integrate raw data peaks - Fit to a binding model Titration->Data_Analysis

Caption: The process flow for an ITC experiment.

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the target protein against the chosen assay buffer.

    • Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Degas both protein and ligand solutions immediately before the experiment.

  • Titration:

    • Load the target protein (e.g., 10-50 µM) into the sample cell.

    • Load this compound (e.g., 100-500 µM, typically 10-20 times the protein concentration) into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger injections (e.g., 2-3 µL) at regular intervals (e.g., 150 seconds).

  • Data Analysis:

    • Integrate the area under each peak in the raw thermogram to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_D, n, and ΔH. ΔS can then be calculated.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized for clear comparison.

Table 1: Kinetic and Affinity Data for this compound

AssayAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Dissociation Constant (K_D) (nM)
SPRValueValueValue
BLIValueValueValue

Table 2: Thermodynamic Data for this compound

AssayStoichiometry (n)Affinity (K_D) (µM)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)
ITCValueValueValueValue

Note: The values in these tables are placeholders and should be replaced with experimental data.

Conclusion

This application note provides a framework of detailed protocols for characterizing the interaction of a novel inhibitor, exemplified by "this compound," with its target protein. By employing techniques such as SPR, BLI, and ITC, researchers can obtain a comprehensive understanding of the binding kinetics, affinity, and thermodynamics. The provided workflows, diagrams, and data tables serve as a guide to ensure robust and reproducible results, facilitating the advancement of drug discovery and research projects. Careful optimization of these protocols for each specific protein-ligand system is essential for generating high-quality data.

Application Note: High-Throughput Screening of NIM-7 for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of NIM-7, a novel small molecule modulator. This compound has demonstrated significant activity in key signaling pathways associated with inflammation and metabolic disorders, making it a promising candidate for further drug development. The protocols outlined herein are designed for efficient screening and characterization of this compound and its analogs in a drug discovery setting.

Introduction

This compound is a synthetic compound that has emerged as a potent modulator of critical cellular signaling pathways. Its unique multi-target profile presents an opportunity for the development of first-in-class therapeutics. This application note describes the mechanism of action of this compound and provides robust, validated protocols for its evaluation in high-throughput formats.

Mechanism of Action

This compound exerts its biological effects through a complex and coordinated mechanism of action, primarily targeting G-protein-coupled receptors (GPCRs) and downstream inflammatory signaling cascades.[1]

  • GPCR Agonism : this compound functions as an agonist for a specific class of GPCRs, initiating a conformational change that triggers intracellular signaling.[1]

  • cAMP Pathway Modulation : Upon GPCR activation, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP subsequently activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous target proteins involved in metabolic regulation and cell proliferation.[1]

  • NF-κB Pathway Inhibition : A crucial anti-inflammatory action of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] this compound prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1]

Quantitative Data Summary

The following tables summarize representative data from primary and secondary screening assays performed with this compound.

Table 1: Primary High-Throughput Screening Data for this compound

Assay TypeTarget/Cell LineEndpoint MeasuredThis compound Potency (IC50/EC50)
GPCR Binding AssayRecombinant GPCRRadioligand DisplacementEC50 = 125 nM
cAMP Accumulation AssayCHO-K1 CellsHTRF SignalEC50 = 310 nM
NF-κB Reporter AssayHEK293T Reporter LineLuciferase ExpressionIC50 = 450 nM

Table 2: Secondary Assay and Selectivity Data for this compound

AssayTargetThis compound ActivityNotes
PKA Kinase AssayPurified PKA EnzymeEC50 = 520 nMDemonstrates downstream pathway activation.
Cytokine Release AssayLPS-stimulated PBMCsTNF-α IC50 = 680 nMConfirms anti-inflammatory effect in primary cells.
Cytotoxicity AssayHepG2 CellsCC50 > 50 µMIndicates a favorable preliminary safety profile.

Experimental Protocols

Protocol 1: GPCR Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound for the target GPCR.

  • Materials :

    • Membrane preparation from cells overexpressing the target GPCR.

    • Radiolabeled ligand (e.g., [³H]-ligand).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • This compound and unlabeled competitor ligand.

    • 96-well filter plates.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure :

    • Prepare serial dilutions of this compound and the unlabeled competitor in binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of radiolabeled ligand, and 25 µL of the test compound (this compound or competitor).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation.

    • Incubate for 90 minutes at room temperature with gentle agitation.

    • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Allow the filters to dry, add scintillation fluid to each well, and count using a microplate scintillation counter.

    • Calculate specific binding and determine the EC50 value for this compound.

Protocol 2: NF-κB Reporter Gene Assay

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on NF-κB activation.

  • Materials :

    • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

    • Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).

    • NF-κB activator (e.g., TNF-α or LPS).

    • This compound serial dilutions.

    • Luciferase assay substrate (e.g., Beetle Luciferin).

    • Opaque, white 384-well microplates.

    • Luminometer.

  • Procedure :

    • Seed the reporter cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an EC80 concentration of the NF-κB activator for 6 hours.

    • Equilibrate the plate to room temperature and add the luciferase assay substrate to each well.

    • Measure the luminescence signal using a plate-reading luminometer.

    • Normalize the data to untreated controls and calculate the IC50 value for this compound.

Visualizations

NIM7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NIM7 This compound GPCR GPCR NIM7->GPCR Activates NFkB_complex p50/p65/IκB NIM7->NFkB_complex Inhibits Translocation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates NFkB_active p50/p65 NFkB_complex->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Upregulates HTS_Workflow start Compound Library Screening assay_dev Assay Development & Miniaturization start->assay_dev primary_screen Primary HTS with this compound assay_dev->primary_screen data_analysis Data Analysis & Hit Identification primary_screen->data_analysis hit_confirmation Hit Confirmation & Dose-Response data_analysis->hit_confirmation secondary_assays Secondary & Orthogonal Assays hit_confirmation->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

References

Application Note: Quantitative Analysis of NIM-76 (Nimotropin) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NIM-76, also known as Nimotropin, is a novel small-molecule drug under investigation for its potential therapeutic benefits in neurological disorders.[1] Its mechanism of action is multifaceted, involving the modulation of key neurotransmitter systems and exhibiting neuroprotective properties.[1] As a promising therapeutic agent, robust and reliable analytical methods are essential for its preclinical and clinical development. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NIM-76 in human plasma.

Mechanism of Action

NIM-76 primarily targets the cholinergic and glutamatergic systems, which are critical for cognitive function and memory.[1] It acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] Additionally, NIM-76 functions as a partial agonist at NMDA receptors, which are pivotal for synaptic plasticity and memory consolidation.[1] The compound also demonstrates potent anti-inflammatory and antioxidant properties, contributing to its neuroprotective effects.[1]

Below is a diagram illustrating the proposed signaling pathway of NIM-76.

NIM76_Signaling_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Degradation AChR ACh Receptor ACh->AChR Binds NIM76 NIM-76 NIM76->AChE Inhibits NMDAR NMDA Receptor NIM76->NMDAR Activates (Partial Agonist) Cognitive_Function Enhanced Cognitive Function AChR->Cognitive_Function NMDAR->Cognitive_Function

Caption: Proposed signaling pathway of NIM-76.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of NIM-76 from human plasma samples using an LC-MS/MS system.

1. Materials and Reagents

  • NIM-76 reference standard

  • Internal standard (IS), e.g., a stable isotope-labeled NIM-76

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

2. Sample Preparation

The experimental workflow for sample preparation is depicted below.

Experimental_Workflow Plasma_Sample 50 µL Human Plasma Add_IS Add 10 µL Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add 200 µL Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex Mix (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer 150 µL Supernatant Centrifuge->Supernatant_Transfer Dilution Add 150 µL Water Supernatant_Transfer->Dilution LC_MS_Analysis Inject into LC-MS/MS Dilution->LC_MS_Analysis

Caption: Experimental workflow for NIM-76 plasma sample preparation.

3. Liquid Chromatography

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.515
5.005

4. Mass Spectrometry

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
Dwell Time100 ms
MRM TransitionsSee Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NIM-76[M+H]+Fragment 1TBD
Fragment 2TBD
IS[M+H]+_isoFragment 1_isoTBD

(Note: The specific m/z values and collision energies for NIM-76 and its internal standard would need to be determined experimentally during method development.)

Data Presentation

Quantitative data should be clearly structured for easy comparison and assessment of method performance.

Table 3: Representative Calibration Curve Data for NIM-76 in Human Plasma

Standard Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
0.50.01298.54.2
1.00.025101.23.5
5.00.128102.52.1
25.00.64599.81.5
100.02.58099.11.8
250.06.450100.71.2
500.012.98098.22.5

Table 4: Quality Control Sample Data for NIM-76 in Human Plasma

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LQC1.51.53102.03.8
MQC75.074.2599.02.2
HQC400.0404.8101.21.9

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of NIM-76 in human plasma. This method can be readily implemented in research and clinical laboratories to support the development of this promising therapeutic agent for neurological disorders. Further validation of this method should be performed according to regulatory guidelines.

References

Application Note: Fluorescent Labeling of NIM-7 for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the fluorescent labeling of the hypothetical small molecule inhibitor, NIM-7, and its application in fluorescence microscopy to visualize its subcellular localization and target engagement.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical this compound Kinase (NK). The NK signaling pathway is implicated in cell proliferation and survival. Understanding the cellular uptake, distribution, and target engagement of this compound is crucial for its development as a therapeutic agent. Fluorescent labeling of this compound allows for direct visualization of the compound in live or fixed cells using fluorescence microscopy, providing valuable insights into its mechanism of action.

This application note details a robust methodology for conjugating a fluorescent dye to this compound and subsequent imaging in cultured cells.

Data Summary

The following table summarizes the key quantitative parameters for the fluorescent labeling and microscopy of this compound.

ParameterValue
This compound-Fluorophore Conjugate
Fluorescent DyeAlexa Fluor™ 488 NHS Ester
Excitation Wavelength (nm)495
Emission Wavelength (nm)519
Molar Ratio (Dye:this compound) for Labeling1.5:1
Labeling Efficiency (%)> 90%
Microscopy Imaging Parameters
Objective Lens60x Oil Immersion
Laser Line for Excitation488 nm
Emission Filter500-550 nm
Pinhole Size (Airy Units)1.0
Image Resolution1024 x 1024 pixels

Experimental Protocols

Fluorescent Labeling of this compound

This protocol describes the conjugation of an amine-reactive fluorescent dye to this compound, assuming this compound possesses a suitable primary or secondary amine for labeling.

Materials:

  • This compound with an available amine group

  • Alexa Fluor™ 488 NHS Ester (or other suitable amine-reactive dye)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Procedure:

  • Preparation of this compound: Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

  • Preparation of Fluorescent Dye: Dissolve the Alexa Fluor™ 488 NHS Ester in anhydrous DMF to a final concentration of 10 mM immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 10 µL of 10 mM this compound solution with 15 µL of 10 mM Alexa Fluor™ 488 NHS Ester solution (1.5 molar excess of dye).

    • Add 1 µL of TEA to catalyze the reaction.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purification of Labeled this compound:

    • Equilibrate a size-exclusion chromatography column with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the column with PBS.

    • Collect the fractions. The first colored fraction will be the this compound-Alexa Fluor 488 conjugate. Unconjugated dye will elute later.

  • Characterization:

    • Confirm the successful conjugation and determine the concentration of the labeled this compound using UV-Vis spectrophotometry by measuring the absorbance at the dye's maximum absorbance wavelength and at a wavelength corresponding to this compound.

Cell Culture and Treatment

Materials:

  • Human cancer cell line expressing this compound Kinase (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glass-bottom imaging dishes

  • This compound-Alexa Fluor 488 conjugate

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density of 5 x 10^4 cells/well.

  • Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Allow cells to adhere and grow for 24 hours.

  • Cell Treatment:

    • Prepare a working solution of this compound-Alexa Fluor 488 in pre-warmed complete cell culture medium at the desired final concentration (e.g., 100 nM).

    • Remove the old medium from the cells and replace it with the medium containing the fluorescently labeled this compound.

    • Incubate the cells for the desired time (e.g., 1, 4, or 24 hours) at 37°C.

Fluorescence Microscopy

Procedure:

  • Sample Preparation:

    • After incubation, gently wash the cells twice with pre-warmed PBS to remove any unbound this compound-Alexa Fluor 488.

    • Add fresh, pre-warmed PBS or live-cell imaging solution to the dish.

  • Imaging:

    • Place the imaging dish on the stage of a confocal laser scanning microscope.

    • Use a 60x oil immersion objective to locate the cells.

    • Excite the this compound-Alexa Fluor 488 with a 488 nm laser.

    • Collect the emitted fluorescence using a 500-550 nm bandpass filter.

    • Acquire images with a resolution of 1024 x 1024 pixels.

    • If desired, co-stain with nuclear (e.g., DAPI) or other organelle-specific dyes to determine subcellular localization. DAPI can be excited with a 405 nm laser and its emission collected between 420-480 nm.

Visualizations

Experimental Workflow

G cluster_0 This compound Labeling cluster_1 Cellular Imaging A Dissolve this compound in DMF C React this compound and Dye A->C B Dissolve Alexa Fluor 488 in DMF B->C D Purify Labeled this compound C->D F Treat Cells with Labeled this compound D->F E Seed and Culture Cells E->F G Wash and Prepare for Imaging F->G H Acquire Images via Confocal Microscopy G->H

Caption: Workflow for fluorescent labeling and cellular imaging of this compound.

Hypothetical this compound Signaling Pathway

G cluster_pathway This compound Kinase Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds NK This compound Kinase (NK) GFR->NK Activates Substrate Downstream Substrate NK->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes NIM7 This compound NIM7->NK Inhibits

Caption: Hypothetical signaling pathway of this compound Kinase and its inhibition by this compound.

Troubleshooting & Optimization

How to prevent NIM-7 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of NIM-7 in solution. The following information is based on established principles of small molecule stability and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The degradation of small molecule compounds like this compound in solution is primarily influenced by chemical and physical factors. The most common chemical degradation pathways are hydrolysis, oxidation, and photolysis.[1][2] Physical factors include temperature, light exposure, and the pH of the solution.[2][3]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure the stability of this compound, it is recommended to store solutions at low temperatures, protected from light, and in airtight containers to prevent oxidation and exposure to carbon dioxide.[1] For long-term storage, temperatures of -20°C to -80°C are advisable.[4] The specific storage conditions can also depend on the solvent used.

Q3: How does pH affect the stability of this compound?

A3: The pH of a solution can significantly impact the stability of this compound, particularly its susceptibility to hydrolysis. For many compounds, degradation is accelerated in both acidic and basic conditions.[2][5] It is crucial to determine the pH at which this compound exhibits maximum stability, which is often in the near-neutral range.[5]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photosensitive. Exposure to light, especially UV light, can lead to photolytic degradation.[2] Therefore, all experiments involving this compound should be conducted under subdued light, and solutions should be stored in amber vials or containers wrapped in aluminum foil to minimize light exposure.

Q5: What are the visual signs of this compound degradation?

A5: Visual indicators of this compound degradation can include a change in the color or clarity of the solution, or the formation of precipitates.[3] However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of this compound.

Troubleshooting Guide

Q: My this compound solution has turned a faint yellow. What does this mean and what should I do?

A: A color change often indicates chemical degradation. This could be due to oxidation or the formation of degradation products that absorb light differently than the parent compound.

  • Immediate Action: Do not use the discolored solution for your experiments as the presence of degradants could lead to erroneous or misleading results.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the solution was stored protected from light and at the recommended temperature. Check if the container was properly sealed.

    • Analytical Confirmation: Analyze the solution using a suitable analytical technique like HPLC or LC-MS to identify and quantify the degradation products.[6][7]

    • Prepare Fresh Solution: Prepare a fresh solution of this compound, strictly adhering to the recommended handling and storage procedures.

Q: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. Could this be degradation?

A: Yes, the appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These new peaks represent degradation products that have different retention times from the parent this compound molecule.

  • Troubleshooting Steps:

    • Compare with a Standard: Run a freshly prepared, pure standard of this compound to confirm the retention time of the intact compound.

    • Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study by intentionally exposing this compound to stress conditions (acid, base, peroxide, heat, light).[2] This can help in understanding the degradation profile.

    • Optimize Solvent and pH: The mobile phase composition and pH can influence the stability of this compound during the HPLC run itself. Ensure your analytical method is optimized for stability.

Q: My in vitro assay results using this compound are showing high variability. Could compound degradation be the cause?

A: Absolutely. Inconsistent results are a common consequence of using a degraded compound. The loss of active this compound and the potential biological activity of its degradants can lead to unreliable data.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting high variability in assay results.

Data and Protocols

Quantitative Data Summary

The stability of this compound is highly dependent on environmental conditions. The following tables provide illustrative data on how pH and temperature can affect its degradation rate in an aqueous solution.

Table 1: Effect of pH on this compound Degradation Rate at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
3.04.50.154
5.025.00.028
7.070.00.010
9.010.20.068

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature% this compound Remaining after 24 hours
4°C98.5%
25°C88.0%
40°C65.0%
Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.[2]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the stock solution in a 60°C oven for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV or LC-MS to observe the formation of degradation products.

Protocol 2: HPLC Method for Stability Analysis of this compound

This method can be used to separate and quantify this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Caption: Common degradation pathways for a small molecule like this compound.

Caption: Experimental workflow to determine optimal this compound stability conditions.

References

Technical Support Center: Understanding Off-Target Effects of Kinase Inhibitors in K562 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of the kinase inhibitor Dasatinib in the K562 chronic myeloid leukemia cell line. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the primary oncogenic driver in K562 cells. However, it also interacts with a range of other kinases, which can lead to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dasatinib in K562 cells?

A1: Dasatinib is a multi-targeted kinase inhibitor. Its primary on-target effect in K562 cells is the potent inhibition of the BCR-ABL tyrosine kinase.[1][2] This blocks downstream signaling pathways responsible for cell proliferation and survival, leading to cell cycle arrest and apoptosis in these BCR-ABL dependent cells.[1]

Q2: Beyond BCR-ABL, what are the known major off-targets of Dasatinib?

A2: Dasatinib is known to have significant affinity for several other kinases.[3] The most prominent off-targets include the SRC family kinases (SFKs) such as LYN and SRC itself, c-KIT, platelet-derived growth factor receptor (PDGFR), and Ephrin receptors.[4][5] Its broad activity is due to its ability to bind to the active conformation of kinase domains.[5]

Q3: How can I be sure that the observed phenotype in my experiment is due to off-target effects?

A3: Distinguishing on-target from off-target effects can be challenging. A common strategy is to use a secondary inhibitor with a different off-target profile but the same primary target. If the phenotype persists with the secondary inhibitor, it is more likely to be an on-target effect. Additionally, performing dose-response experiments is crucial, as off-target effects may only appear at higher concentrations.[1] Another approach is to perform rescue experiments by overexpressing a downstream effector of the on-target pathway.

Q4: Can Dasatinib's off-target effects influence bone metabolism in in-vivo studies using K562 xenografts?

A4: Yes, Dasatinib has been observed to impact bone homeostasis.[4] It can affect the balance between osteoblast and osteoclast activity, potentially by inhibiting SRC and other kinases involved in bone remodeling. This can lead to changes in trabecular bone area in animal models.[4]

Troubleshooting Guide

Q: I'm observing G1 cell cycle arrest in my K562 cells at a Dasatinib concentration that is higher than what is reported for BCR-ABL inhibition. What could be the cause?

A: While BCR-ABL inhibition is the primary mechanism, off-target effects at higher concentrations can contribute to cell cycle arrest. Inhibition of other kinases involved in cell cycle progression, such as SFKs, can enhance this effect.[1] It has been noted that cell lines showing growth inhibition at concentrations around 10-6 M demonstrate G1 arrest, which correlates with the accumulation of p21 and p27 proteins.[1]

Q: My K562 cells are showing resistance to Dasatinib, but sequencing of the BCR-ABL kinase domain shows no new mutations. What are other possible resistance mechanisms?

A: Resistance to Dasatinib in the absence of BCR-ABL mutations can occur through several mechanisms. One possibility is the overexpression of efflux pumps like ABCG2 (Breast Cancer Resistance Protein), which can reduce the intracellular concentration of Dasatinib.[6] Another potential mechanism is the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling. Some studies have also reported reduced BCR/ABL protein levels in Dasatinib-resistant cell lines.[7]

Q: I see a transient activation of the ERK pathway shortly after Dasatinib treatment in my K562 cells, which is counterintuitive. Why might this happen?

A: Paradoxical pathway activation can be an unexpected off-target effect of kinase inhibitors. In some cell lines, Dasatinib has been observed to cause a transient activation of the ERK pathway.[8] This may be due to the inhibitor inducing a conformational change in a kinase or scaffolding protein, leading to temporary pathway activation before the inhibitory effects take over.[8]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of Dasatinib against its primary target and key off-targets.

Table 1: Dasatinib IC50 Values for On-Target and Key Off-Target Kinases

Target KinaseIC50 (nM)Cell Line / Assay TypeReference
BCR-ABL0.2 - 1.1In vitro kinase assay[1]
SRC Family Kinases~1.0Cellular phosphorylation assay[1]
c-Kit (D816V)5.0Mo7e cellular growth assay[1]
Mutant Flt3~1000Cellular phosphorylation assay[1]

Table 2: Dasatinib Growth Inhibition (GI50) in K562 and Resistant Cell Lines

Cell LineGI50 (nM)NotesReference
K5627 - 11Parental, Dasatinib-sensitive[6]
K562-DOX100ABCB1 (MDR1) overexpressing, resistant[6]
K562-ABCG225ABCG2 overexpressing, resistant[6]
K562 BMS-R>1000Dasatinib-resistant, no BCR-ABL mutation[7]

Experimental Protocols

Protocol 1: K562 Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Drug Treatment: Prepare serial dilutions of Dasatinib in culture medium. Add 100 µL of the Dasatinib dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Protocol 2: Western Blot for Phospho-SRC Inhibition

  • Cell Treatment: Culture K562 cells and treat with escalating doses of Dasatinib for 60 minutes.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SRC (Tyr416) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SRC and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

dasatinib_on_target_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Oncogenic Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT5->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits Apoptosis Transcription->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Apoptosis Apoptosis Dasatinib->Apoptosis Induces dasatinib_off_target_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGF Receptor Downstream Downstream Effectors (e.g., FAK, STAT3) PDGFR->Downstream cKIT c-KIT Receptor cKIT->Downstream SRC SRC Family Kinases (SFKs) SRC->Downstream Phenotype Unexpected Phenotypes (e.g., altered adhesion, motility, cell cycle) Downstream->Phenotype Dasatinib Dasatinib Dasatinib->PDGFR Inhibition Dasatinib->cKIT Inhibition Dasatinib->SRC Inhibition experimental_workflow Start Unexpected Experimental Result Observed Dose_Response Perform Dose-Response Curve Analysis Start->Dose_Response Compare_IC50 Compare Experimental IC50 to Known On-Target IC50 Dose_Response->Compare_IC50 Secondary_Inhibitor Test Secondary Inhibitor with Different Off-Target Profile Compare_IC50->Secondary_Inhibitor If IC50 is higher Kinome_Scan Consider Kinome-Wide Profiling (e.g., KINOMEscan) Compare_IC50->Kinome_Scan If phenotype is novel Pathway_Analysis Western Blot for Key Off-Target Pathways Secondary_Inhibitor->Pathway_Analysis Kinome_Scan->Pathway_Analysis Conclusion Identify Likely Off-Target Effect Pathway_Analysis->Conclusion

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "NIM-7": Our internal search and a broad review of public scientific databases did not identify a registered or widely studied cancer therapeutic designated as "this compound." The following guide is structured to address your request for a technical support resource on overcoming drug resistance. To provide scientifically accurate and actionable information, we will use a well-characterized class of drugs, MEK inhibitors (e.g., Trametinib, Selumetinib) , as a representative example. The principles and experimental approaches described here are broadly applicable to the study of resistance to various targeted therapies.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to our MEK inhibitor, is now showing increased viability at the same drug concentration. What is the likely cause?

A1: This is a classic sign of acquired resistance. The most common causes include:

  • Secondary Mutations: The target protein (MEK1/2) may have acquired a mutation that prevents the drug from binding effectively.

  • Bypass Tract Activation: Cancer cells can activate alternative signaling pathways to circumvent the MEK blockade. A common example is the activation of the PI3K/AKT pathway, which can promote cell survival independently of the MAPK pathway.

  • Upregulation of the Target or Downstream Effectors: Cells might increase the expression of MEK or its downstream targets like ERK, requiring a higher drug concentration to achieve the same inhibitory effect.

Q2: How can I begin to investigate the mechanism of resistance in my cell line?

A2: A logical first step is to perform a phosphoproteomic screen or a targeted Western blot analysis to check the activation status of key signaling pathways. We recommend probing for phosphorylated levels of ERK (p-ERK), AKT (p-AKT), and S6 (p-S6) to quickly assess the activity of the MAPK and PI3K/AKT pathways. A sustained or reactivated p-ERK signal despite drug treatment, or a strong p-AKT signal, would point towards specific resistance mechanisms.

Q3: What are the recommended initial steps for designing a combination therapy to overcome resistance?

A3: Once a bypass pathway is identified, the most direct strategy is to co-administer an inhibitor for a key node in that pathway. For example, if you observe AKT activation, combining the MEK inhibitor with a PI3K or an AKT inhibitor is a rational approach. It is crucial to first establish a synergy matrix by testing various concentrations of both drugs to identify synergistic, additive, or antagonistic interactions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent IC50 Values for the MEK Inhibitor Cell passage number is too high, leading to genetic drift. Inconsistent cell seeding density.Use cells within a consistent, low passage number range (e.g., passages 5-15). Ensure precise cell counting and seeding for all experiments.
Western Blot shows no decrease in p-ERK after treatment Drug is inactive or degraded. Sub-optimal drug concentration. Resistance has developed.Verify drug activity with a fresh batch. Perform a dose-response curve to ensure the concentration is sufficient to inhibit the target in sensitive cells. See FAQ A2 for investigating resistance.
High background in cell viability assays (e.g., CellTiter-Glo®) Reagent not equilibrated to room temperature. Incomplete cell lysis.Allow reagents to equilibrate to room temperature for at least 30 minutes before use. Ensure adequate mixing and incubation time as per the manufacturer's protocol.
Combination therapy shows antagonism instead of synergy Negative feedback loops or unexpected pathway crosstalk. Off-target effects of one or both inhibitors.Re-evaluate the underlying mechanism. Consider performing a broader kinase inhibitor screen to identify non-obvious synergistic partners.

Quantitative Data Summary

The following tables summarize typical quantitative data observed when comparing MEK inhibitor-sensitive and resistant cancer cell lines.

Table 1: Drug Sensitivity (IC50) Comparison IC50 values represent the drug concentration required to inhibit cell growth by 50%.

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold Change
KRAS-mutant Colon Cancer LineMEK Inhibitor (Trametinib)10 nM500 nM50x
BRAF-mutant Melanoma LineMEK Inhibitor (Selumetinib)25 nM1.2 µM48x

Table 2: Protein Expression & Activation Levels (Relative Densitometry from Western Blot)

ProteinCell Line StatusBasal LevelLevel after MEK Inhibitor Treatment
p-ERK Sensitive1.00.1
Resistant1.20.9
p-AKT Sensitive1.01.1
Resistant (PI3K Bypass)1.83.5

Key Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2x concentration serial dilution of the MEK inhibitor in growth medium. A typical range would be from 20 µM down to 10 pM.

  • Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a 1x final concentration. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value using a non-linear regression model.

Protocol 2: Western Blot for Pathway Activation

  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the MEK inhibitor at the desired concentration (e.g., 10x IC50 of sensitive cells) for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to total protein levels, and then normalize all samples to the loading control (e.g., Actin).

Visualizations: Pathways and Workflows

G cluster_input Upstream Signals cluster_mapk MAPK Pathway cluster_pi3k Bypass Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->RAF Bypass Reactivation mTOR mTOR AKT->mTOR Bypass_Survival Alternative Survival mTOR->Bypass_Survival MEKi MEK Inhibitor MEKi->MEK G start Start: Observe Resistance to MEK Inhibitor phospho 1. Perform Phospho-Kinase Array / Western Blot start->phospho check_mapk Is p-ERK still suppressed? phospho->check_mapk check_bypass Is a bypass pathway (e.g., p-AKT) activated? check_mapk->check_bypass Yes upregulation Investigate MEK/ERK Upregulation or MEK Mutation check_mapk->upregulation No check_bypass->upregulation No combo_therapy 2. Test Combination Therapy (e.g., MEKi + PI3Ki) check_bypass->combo_therapy Yes synergy 3. Determine Synergy (e.g., using Chou-Talalay method) combo_therapy->synergy validate 4. Validate in vivo synergy->validate

NIM-7 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

NIM-7 Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to experimental variability and reproducibility when working with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values for this compound across different cancer cell lines. What could be the cause?

A1: This is a known phenomenon with this compound and can be attributed to several factors. Firstly, the mechanism of action of this compound is highly dependent on the genetic background of the cell line, particularly the status of the KRAS and p53 genes. Secondly, variations in experimental conditions such as cell density, serum concentration in the media, and passage number can significantly impact cellular response to this compound. We recommend a standardized experimental protocol across all cell lines to minimize this variability.

Q2: Our lab is struggling with the solubility of this compound. What is the recommended procedure for preparing stock solutions?

A2: this compound has low aqueous solubility. For optimal results, we recommend preparing a 10 mM stock solution in 100% DMSO. Aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation. When preparing working concentrations, dilute the DMSO stock in pre-warmed cell culture media and vortex thoroughly. The final DMSO concentration in your assay should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: We have noticed a decrease in the potency of this compound over time. How should we handle and store the compound?

A3: this compound is sensitive to light and air oxidation. To ensure stability, the solid compound should be stored at -20°C under desiccation and protected from light. As mentioned, stock solutions in DMSO should be stored at -80°C. We recommend using freshly prepared dilutions for all experiments to ensure consistent potency.

Troubleshooting Guides

Issue 1: Inconsistent Results in Western Blot Analysis of Downstream Targets
  • Problem: Variable phosphorylation status of the downstream target ERK1/2 after this compound treatment.

  • Potential Causes & Solutions:

    • Sub-optimal Treatment Time: The kinetics of ERK1/2 phosphorylation post-NIM-7 treatment can be transient. We recommend performing a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing maximal inhibition.

    • Cell Synchronization: Cell cycle state can influence signaling pathway activity. Consider synchronizing cells by serum starvation prior to this compound treatment to achieve a more uniform response.

    • Reagent Quality: Ensure the quality and specificity of your primary and secondary antibodies. Use appropriate positive and negative controls to validate your western blot results.

Issue 2: High Well-to-Well Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
  • Problem: Significant standard deviations between technical replicates within the same experiment.

  • Potential Causes & Solutions:

    • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding to avoid clumping and uneven cell distribution.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator.

    • Incomplete Compound Mixing: When adding this compound to the wells, ensure thorough but gentle mixing to achieve a uniform concentration without disturbing the cell monolayer.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKRAS Statusp53 StatusMean IC50 (nM) ± SD
A549LungMutantWild-Type50 ± 15
HCT116ColonMutantWild-Type75 ± 20
MCF7BreastWild-TypeWild-Type500 ± 50
MDA-MB-231BreastWild-TypeMutant450 ± 60
Panc-1PancreaticMutantMutant120 ± 30

Table 2: Effect of Serum Concentration on this compound Potency in A549 Cells

Fetal Bovine Serum (FBS) %Mean IC50 (nM) ± SD
10%50 ± 15
5%35 ± 10
2%20 ± 8
0.5%10 ± 5

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

NIM7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits NIM7 This compound NIM7->MEK Inhibits

Caption: Hypothetical signaling pathway for this compound, an inhibitor of MEK within the MAPK/ERK cascade.

Experimental_Workflow_Variability cluster_protocol Standard Protocol cluster_variables Sources of Variability A Cell Seeding B This compound Treatment A->B C Incubation (72h) B->C D Assay Readout C->D V1 Cell Passage Number V1->A V2 Seeding Density V2->A V3 Serum Concentration V3->B V4 Compound Dilution Error V4->B

Adjusting NIM-7 incubation time for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following content is based on a hypothetical substance, "NIM-7," as extensive searches did not yield information on a real-world compound with this designation. The information provided is a template and should be adapted with real experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound and what is the expected outcome?

A1: For initial experiments, we recommend a starting incubation time of 24 hours. At this time point, you should expect to see a significant modulation of the targeted pathway activity, typically a 50% reduction in the phosphorylation of protein "Target-X". Longer incubation times may lead to off-target effects or cellular stress.

Q2: My cells are showing signs of toxicity (e.g., poor morphology, detachment) after this compound treatment. What should I do?

A2: Cell toxicity can be a concern with prolonged exposure or high concentrations of this compound. We recommend performing a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your specific cell line. Consider reducing the incubation time to 12 or 18 hours and/or lowering the concentration of this compound.

Q3: I am not observing the expected effect on my target protein after the recommended 24-hour incubation. What are the possible reasons and troubleshooting steps?

A3: Several factors could contribute to a lack of effect. First, verify the activity of your this compound stock. Second, ensure your cell line expresses the target protein at a detectable level. You can also try increasing the incubation time in a stepwise manner (e.g., 36 and 48 hours), while closely monitoring for any signs of cytotoxicity. It is also possible that the downstream signaling pathway has compensatory mechanisms that are activated upon prolonged inhibition.

Troubleshooting Guide

IssuePossible CauseRecommended Action
High Cell Death/Toxicity Incubation time is too long.Reduce incubation time to 12 or 18 hours. Perform a time-course experiment to identify the optimal window.
Concentration of this compound is too high.Perform a dose-response experiment to find the IC50 and use a concentration at or below that value.
Cell line is particularly sensitive.Use a less sensitive cell line if possible, or further optimize the concentration and incubation time.
No or Low Efficacy Incubation time is too short.Increase incubation time to 36 or 48 hours, monitoring for toxicity.
This compound has degraded.Use a fresh stock of this compound and store it properly as per the manufacturer's instructions.
Low target expression in the cell line.Confirm target protein expression via Western Blot or qPCR. Choose a different cell line if necessary.
Inconsistent Results Variability in cell confluence.Ensure a consistent cell seeding density and confluence at the start of each experiment.
Inconsistent incubation times.Use a precise timer and standardize the incubation period across all experiments.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

  • Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment: Treat the cells with a predetermined, non-toxic concentration of this compound.

  • Time Points: Harvest cell lysates at various time points (e.g., 6, 12, 24, 36, and 48 hours) post-treatment.

  • Analysis: Analyze the lysates via Western Blot to determine the level of phosphorylation of "Target-X" at each time point.

  • Optimal Time: The optimal incubation time is the shortest duration that yields the desired level of target inhibition without significant signs of cytotoxicity.

Protocol 2: Dose-Response Experiment

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Serial Dilutions: Prepare a series of dilutions of this compound.

  • Treatment: Treat the cells with the different concentrations of this compound for a fixed, optimal incubation time (determined from Protocol 1).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the percentage of viable cells at each concentration.

  • IC50 Calculation: Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visual Guides

cluster_workflow Workflow for Optimizing this compound Incubation Time Start Start Experiment Seed Seed Cells Start->Seed Treat Treat with this compound Seed->Treat Incubate Incubate for Various Times (6, 12, 24, 36, 48h) Treat->Incubate Harvest Harvest Cell Lysates Incubate->Harvest Analyze Analyze Target-X Phosphorylation (Western Blot) Harvest->Analyze Evaluate Evaluate Cytotoxicity Analyze->Evaluate Optimal Optimal Incubation Time Determined Evaluate->Optimal Acceptable Toxicity Adjust Adjust Time/Concentration Evaluate->Adjust High Toxicity Adjust->Seed

Caption: Workflow for optimizing this compound incubation time.

cluster_pathway Hypothetical this compound Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Target_X Target-X Kinase_A->Target_X Downstream Downstream Effects Target_X->Downstream NIM7 This compound NIM7->Target_X Inhibition

Caption: Hypothetical this compound signaling pathway.

Technical Support Center: NIM-7 Experiment Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "NIM-7 experiment" does not correspond to a standardized, publicly documented scientific protocol. The following troubleshooting guide is a generalized framework designed for researchers, scientists, and drug development professionals. It is based on a hypothetical "this compound Assay," an experimental model developed to provide a practical and illustrative technical support resource. The principles and methodologies outlined here can be adapted to various experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound Assay?

The this compound Assay is a cell-based fluorescent assay designed to quantify the inhibition of the hypothetical this compound signaling pathway, which is implicated in oncogenesis. It is primarily used in early-stage drug discovery to screen for potential therapeutic compounds that target this pathway.

Q2: What are the critical controls for the this compound Assay?

To ensure data integrity, every this compound assay plate must include the following controls:

  • Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents 0% inhibition.

  • Positive Control: Cells treated with a known inhibitor of the this compound pathway. This represents 100% inhibition.

  • Untreated Control: Cells that have not been treated with any compound or vehicle. This control helps to monitor the baseline health and response of the cells.

Troubleshooting Guide

Issue 1: High Variability in Fluorescence Readings

Q: My fluorescence readings between replicate wells are highly inconsistent. What should I check?

A: High variability can stem from several sources, from cell handling to reader settings. Refer to the table below for potential causes and solutions.

Table 1: Troubleshooting High Variability in Fluorescence Readings

Potential CauseRecommended Action
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and verify its calibration.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. If not possible, fill the outer wells with sterile phosphate-buffered saline (PBS) to create a humidity barrier.
Incomplete Reagent Mixing After adding reagents, ensure proper mixing by gently tapping the plate or using an orbital shaker for a short duration, avoiding splashing.
Incorrect Plate Reader Settings Verify that the excitation and emission wavelengths are correctly set for your fluorophore. Ensure the Z-height setting for the reader is optimized for your plate type.
Cell Clumping Ensure a single-cell suspension is achieved after trypsinization by gently pipetting up and down. Visually inspect cells under a microscope before plating.
Issue 2: Positive Control Not Showing Inhibition

Q: My positive control is not showing the expected level of inhibition. What could be the problem?

A: Failure of the positive control is a critical issue that invalidates the assay results. The workflow diagram below can help diagnose the point of failure.

Workflow for Investigating Positive Control Failure

G cluster_prep Preparation Steps cluster_exp Experimental Steps cluster_readout Data Acquisition A Check Positive Control Concentration & Storage D Review Incubation Times & Conditions A->D If concentration is correct B Verify Cell Passage Number & Health B->D If cells are healthy C Confirm Media & Supplement Composition C->D If media is correct E Ensure Correct Reagent Addition Order D->E If incubation is correct F Validate Plate Reader Settings E->F If reagent addition is correct G cluster_pathway This compound Signaling Cascade Ligand Growth Factor Ligand Receptor Membrane Receptor Ligand->Receptor Binds NIM7 This compound Kinase Receptor->NIM7 Activates pNIM p-NIM (Effector) NIM7->pNIM Phosphorylates Response Cellular Response (e.g., Proliferation) pNIM->Response Inhibitor Test Compound (Inhibitor) Inhibitor->NIM7 Inhibits

Technical Support Center: Optimizing Signal-to-Noise Ratio with NIM-7 Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the NIM-7 fluorescent probe. The focus is on addressing specific issues that may arise during experiments, with a primary goal of minimizing background fluorescence and maximizing the signal-to-noise ratio for clear and accurate imaging of lipid droplets and lysosomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a naphthalimide-based fluorescent probe designed for simultaneous dual-color tracking of lipid droplets and lysosomes in live cells. It is a valuable tool for studying the dynamics and interactions of these organelles.

Q2: I am experiencing high background fluorescence in my imaging experiments with this compound. Is this compound supposed to reduce background?

This is a common misconception. This compound is itself a fluorescent dye and does not reduce background fluorescence. High background can originate from various sources, including unbound probe, cellular autofluorescence, and components in the imaging medium. This guide provides detailed troubleshooting steps to help you minimize these issues and enhance your signal-to-noise ratio.

Q3: What are the optimal excitation and emission wavelengths for this compound?

The spectral properties of this compound can vary slightly with the solvent polarity. However, a general guideline for excitation is around 450 nm. For emission, this compound exhibits dual-color fluorescence, with one peak for lipid droplets and another for lysosomes. It is recommended to consult the specific literature for the precise emission maxima in your experimental system.

Q4: Can this compound be used in fixed cells?

This compound is primarily designed for live-cell imaging to study dynamic processes. While it may be possible to use it in fixed cells, its performance and localization might differ. It is advisable to validate any fixation protocol carefully.

Troubleshooting Guide

High background fluorescence can obscure the specific signal from this compound, leading to poor image quality and difficulty in data interpretation. The following sections provide a systematic approach to troubleshooting common issues.

Problem 1: High Background Fluorescence Across the Entire Field of View

This issue is often related to the probe concentration, incubation time, or washing steps.

Potential Cause Recommended Solution
Excessive this compound Concentration Titrate the this compound concentration to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it.
Incubation Time Too Long Reduce the incubation time. Shorter incubation can minimize non-specific binding and probe accumulation in cellular compartments other than the target organelles.
Inadequate Washing Increase the number and/or duration of wash steps after probe incubation to effectively remove unbound this compound. Use a pre-warmed, phenol red-free imaging medium or a suitable buffer for washing.
Media Components Image cells in a phenol red-free medium or a specialized live-cell imaging buffer to reduce background fluorescence from the media itself.[1]
Problem 2: High Autofluorescence from the Cells

Cellular autofluorescence is the natural emission of light by biological structures and can interfere with the this compound signal.

Potential Cause Recommended Solution
Endogenous Fluorophores Acquire an unstained control image using the same imaging settings to determine the level of autofluorescence. This can be computationally subtracted from the this compound image.
Cell Culture Medium Some components in cell culture media, like riboflavin, can be autofluorescent. Switch to a low-fluorescence imaging medium for the duration of the experiment.[1]
Fixation-Induced Autofluorescence (if applicable) If using fixed cells, some fixatives can increase autofluorescence. Consider using a different fixation method or including a quenching step (e.g., with sodium borohydride) in your protocol.
Problem 3: Weak this compound Signal

A weak signal can be as problematic as high background, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Suboptimal this compound Concentration Titrate the this compound concentration upwards. Ensure the probe is not expired and has been stored correctly.
Incorrect Excitation/Emission Filters Verify that the filter sets on your microscope are appropriate for the excitation and dual-emission spectra of this compound.
Photobleaching Minimize the exposure time and excitation light intensity. Use an anti-fade reagent if compatible with your live-cell experiment. Acquire images efficiently to reduce the total light exposure.
Low Target Organelle Content Ensure your cell model and experimental conditions are appropriate for visualizing lipid droplets and lysosomes. Positive controls can be helpful.

Experimental Protocols

A detailed, step-by-step protocol is crucial for reproducible results. The following is a generalized protocol for staining live cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Live-Cell Staining with this compound
  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency.

  • Probe Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in a pre-warmed, serum-free, and phenol red-free cell culture medium.

  • Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for the optimized time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with a pre-warmed, phenol red-free imaging medium or buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free imaging medium to the cells.

    • Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filter sets for this compound.

Visualizations

Troubleshooting Workflow for High Background Fluorescence

This diagram outlines a logical workflow for diagnosing and resolving high background fluorescence when using the this compound probe.

TroubleshootingWorkflow Start High Background Observed CheckProbe Check Probe Concentration and Incubation Time Start->CheckProbe OptimizeWash Optimize Washing Steps CheckProbe->OptimizeWash If high background persists Result1 Problem Solved CheckProbe->Result1 If problem is resolved CheckMedia Check Imaging Medium OptimizeWash->CheckMedia If high background persists OptimizeWash->Result1 If problem is resolved AssessAutofluorescence Assess Cellular Autofluorescence CheckMedia->AssessAutofluorescence If high background persists CheckMedia->Result1 If problem is resolved SubtractBackground Acquire Unstained Control & Subtract Background AssessAutofluorescence->SubtractBackground Result2 Problem Persists SubtractBackground->Result1 If problem is resolved SubtractBackground->Result2 If background is still too high SignalToNoise cluster_Signal Signal Optimization cluster_Noise Noise Reduction Probe This compound Probe Concentration & Quality SNR High Signal-to-Noise Ratio Image Probe->SNR Optics Microscope Optics & Filter Sets Optics->SNR Detector Detector Sensitivity & Settings Detector->SNR Background Background Fluorescence (Unbound Probe, Media) Autofluorescence Cellular Autofluorescence Phototoxicity Photobleaching & Phototoxicity SNR->Background SNR->Autofluorescence SNR->Phototoxicity

References

Validation & Comparative

Validating the Cellular Target of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of a specific cellular target is a critical step in the development of a novel therapeutic agent. Validating this target engagement within a cellular context provides crucial evidence of the compound's mechanism of action and is a key milestone in any drug discovery pipeline. This guide provides a comparative overview of four widely used experimental approaches for validating the cellular target of a novel compound, referred to here as "NIM-7". Each section details the experimental protocol, presents representative data in a tabular format, and includes a visual workflow diagram.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting complex is often more resistant to thermal denaturation.

Experimental Protocol
  • Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with either the test compound (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO). Incubate for a specific period to allow for compound uptake and target engagement.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A typical temperature gradient would be from 37°C to 67°C.

  • Cell Lysis: After heating, lyse the cells to release the proteins. This can be achieved by freeze-thaw cycles or by using specific lysis buffers.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the soluble target protein. This is typically done by Western blotting, using an antibody specific to the target protein. Alternatively, for a proteome-wide analysis, the samples can be analyzed by mass spectrometry (MS-CETSA).[1][2][3]

Data Presentation

The results of a CETSA experiment are often presented as a melting curve, showing the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement. Isothermal dose-response (ITDR) curves can also be generated by heating the cells at a single, fixed temperature while varying the compound concentration.

Table 1: Representative CETSA Data for this compound Targeting Protein X

Temperature (°C)% Soluble Protein X (Vehicle)% Soluble Protein X (10 µM this compound)
37100100
459598
508092
555085
602065
65530

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Plate Cells B Treat with this compound or Vehicle A->B C Aliquot Cells B->C D Heat to Temperature Gradient C->D E Cell Lysis D->E F Centrifugation E->F G Collect Supernatant F->G H Western Blot or Mass Spectrometry G->H I Data Analysis: Melting Curve Shift H->I

CETSA Experimental Workflow.

Photoaffinity Labeling (PAL)

Photoaffinity labeling (PAL) is a chemical biology technique used to covalently link a small molecule to its interacting protein target upon photoactivation. This method allows for the identification of direct binding partners.[4][5][6] A photo-reactive moiety (e.g., a diazirine or benzophenone) is incorporated into the structure of the compound of interest.[7][8][9]

Experimental Protocol
  • Synthesis of Photoaffinity Probe: Synthesize a photoaffinity probe of the test compound (e.g., this compound-PAL) by incorporating a photoreactive group and a reporter tag (e.g., biotin or an alkyne for click chemistry).[4][8]

  • Cell Treatment and Crosslinking: Treat live cells or cell lysates with the this compound-PAL probe. To demonstrate specificity, a parallel experiment can be performed where cells are co-incubated with an excess of the unmodified this compound to compete for binding.

  • UV Irradiation: Expose the samples to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partners.[4][5]

  • Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins. If a biotin tag was used, this can be done using streptavidin-coated beads. If an alkyne tag was used, perform a click reaction with an azide-biotin reporter tag, followed by enrichment.

  • Protein Identification: Elute the enriched proteins from the beads and identify them using mass spectrometry.

Data Presentation

The primary data from a PAL experiment is a list of proteins identified by mass spectrometry. The specificity of the interaction is assessed by comparing the abundance of identified proteins in the presence and absence of a competitor compound.

Table 2: Representative Photoaffinity Labeling Data for this compound

Protein IDPeptide-Spectrum Matches (PSMs) (this compound-PAL)PSMs (this compound-PAL + 100x this compound)Fold Change
P12345 (Target Protein)1501212.5
Q67890 (Non-specific Binder 1)25221.1
R24680 (Non-specific Binder 2)18151.2

Experimental Workflow

PAL_Workflow cluster_probe Probe & Treatment cluster_crosslink Crosslinking & Enrichment cluster_analysis Identification A Synthesize this compound Photoaffinity Probe B Treat Cells with Probe (± Competitor) A->B C UV Irradiation B->C D Cell Lysis C->D E Enrich Labeled Proteins D->E F Elution E->F G Mass Spectrometry F->G H Identify Competed Proteins G->H

Photoaffinity Labeling Workflow.

Kinome Profiling

If the novel compound is hypothesized to be a kinase inhibitor, kinome profiling can be a powerful method to validate its target and assess its selectivity across the kinome. This technique typically involves using arrays of kinase-specific antibodies or peptide substrates to measure the activity of a large number of kinases simultaneously.[10][11][12]

Experimental Protocol
  • Cell Culture and Treatment: Culture cells and treat them with the test compound (e.g., this compound) or a vehicle control.

  • Cell Lysis: Lyse the cells under conditions that preserve the phosphorylation state of proteins.

  • Kinase Activity Assay:

    • Antibody Arrays: Incubate the cell lysates with a membrane or glass slide spotted with antibodies that capture specific kinases. The activity of the captured kinases is then assessed by detecting the phosphorylation of a generic substrate or by using phospho-specific antibodies.[13][14]

    • Peptide Substrate Arrays: Incubate the lysates with an array of known kinase peptide substrates in the presence of ATP. The level of phosphorylation of each peptide is then measured, often using fluorescently labeled anti-phospho antibodies.[10][11]

  • Data Acquisition and Analysis: Scan the array to quantify the signal at each spot. Compare the signal intensities between the this compound-treated and vehicle-treated samples to identify kinases whose activity is inhibited by the compound.

Data Presentation

The results are typically presented as a heatmap or a table showing the percentage of inhibition for each kinase in the panel. This allows for a clear visualization of the compound's selectivity profile.

Table 3: Representative Kinome Profiling Data for this compound

Kinase% Inhibition (1 µM this compound)
Target Kinase A 95
Kinase B15
Kinase C5
Kinase D88
Kinase E2

Experimental Workflow

Kinome_Profiling_Workflow cluster_treatment Cell Treatment & Lysis cluster_assay Kinase Activity Assay cluster_analysis Data Analysis A Treat Cells with this compound or Vehicle B Cell Lysis A->B C Incubate Lysate on Kinase Array B->C D Add Detection Reagents C->D E Scan Array D->E F Quantify Signals E->F G Identify Inhibited Kinases F->G

Kinome Profiling Workflow.

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a test compound for a target protein by measuring its ability to compete with a known, labeled ligand for the same binding site. This is a valuable method for confirming a direct interaction and quantifying the binding affinity.

Experimental Protocol
  • Assay Setup: Prepare a series of reactions containing the purified target protein, a constant concentration of a labeled ligand (e.g., a fluorescent or radiolabeled version of a known binder), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Allow the reactions to reach binding equilibrium.

  • Detection of Bound Ligand: Measure the amount of labeled ligand that is bound to the target protein. The method of detection will depend on the label used (e.g., fluorescence polarization, scintillation counting).

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the this compound concentration. Fit the data to a suitable binding model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the labeled ligand binding. The Ki (inhibition constant) can then be calculated from the IC50 value.[15]

Data Presentation

The data is typically presented as a dose-response curve, and the key quantitative metric is the IC50 or Ki value.

Table 4: Representative Competitive Binding Data for this compound

This compound Concentration (nM)% Labeled Ligand Bound
0.198
195
1080
5052
10025
10005
IC50 (nM) 48

Logical Relationship

Competitive_Binding_Logic cluster_components Assay Components cluster_interaction Binding Equilibrium cluster_outcome Measurement & Outcome Target Target Protein Binding_Site Binding Site Target->Binding_Site Labeled_Ligand Labeled Ligand Labeled_Ligand->Binding_Site Binds NIM7 This compound (Competitor) NIM7->Binding_Site Competes Measurement Measure Bound Labeled Ligand Binding_Site->Measurement IC50 Determine IC50 Measurement->IC50

Competitive Binding Assay Logic.

Comparison of Target Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)Kinome ProfilingCompetitive Binding Assay
Principle Ligand-induced thermal stabilizationCovalent crosslinking upon photoactivationMeasures kinase activityCompetition for a binding site
Environment Cellular or in vitroCellular or in vitroIn vitro (lysate)In vitro (purified components)
Compound Modification Not requiredRequired (synthesis of a probe)Not requiredNot required
Primary Readout Thermal shift (ΔTm) or IC50Identification of crosslinked proteins% inhibition of kinase activityIC50 or Ki
Throughput Low to high (format dependent)LowHighMedium to high
Strengths Label-free, confirms intracellular target engagement.Identifies direct binding partners, can discover novel targets.Provides selectivity profile across the kinome.Quantifies binding affinity (Ki).
Limitations Requires a specific antibody for Western blot, not all proteins show a thermal shift.Probe synthesis can be challenging, potential for off-target labeling.Limited to kinases, indirect measure of binding.Requires purified protein and a labeled ligand, in vitro.

References

Comparative Guide: NIM-7 vs. P5091 in a USP7 Deubiquitination Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prominent inhibitors of Ubiquitin-Specific Protease 7 (USP7), NIM-7 and P5091. The focus is on their performance in an in vitro deubiquitination (DUB) assay, a standard method for assessing the potency of USP7 inhibitors. This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and other fields where USP7 is a therapeutic target.

Introduction to USP7 and its Inhibitors

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including the DNA damage response, cell cycle progression, and immune surveillance. A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Consequently, inhibiting USP7 can lead to the destabilization of MDM2, accumulation of p53, and the induction of apoptosis in cancer cells, making it an attractive target for cancer therapy.

P5091 is a well-characterized, potent, and selective small molecule inhibitor of USP7. It is cell-permeable and has been shown to induce apoptosis in various cancer cell lines and exhibit anti-tumor activity in preclinical models.

This compound is another novel and potent inhibitor of USP7. While it is a valuable tool for studying USP7 biology, direct comparative potency data in the form of IC50 values from standardized biochemical assays are not as widely available in the public domain as for P5091.

Data Presentation: Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes the available in vitro potency data for P5091 against USP7.

CompoundTargetAssay TypeIC50 / EC50
P5091 USP7DUB Assay4.2 µM[1][2]
This compound USP7DUB AssayData not publicly available

Note: The IC50 value can vary depending on the specific assay conditions, substrate, and enzyme concentration used.

Experimental Protocols

A common method for determining the in vitro potency of USP7 inhibitors is a deubiquitination assay using a fluorogenic substrate.

In Vitro USP7 Deubiquitination Assay Protocol

This protocol outlines the general steps for measuring the enzymatic activity of USP7 in the presence of an inhibitor using a fluorogenic substrate like Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC).

Materials:

  • Recombinant human USP7 enzyme

  • Fluorogenic substrate (e.g., Ub-Rho110 or Ub-AMC)

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compounds (this compound, P5091) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and P5091 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).

  • Enzyme Preparation: Dilute the recombinant USP7 enzyme to the desired concentration in cold Assay Buffer.

  • Reaction Initiation:

    • Add 25 µL of the diluted test compounds or vehicle control to the wells of the 96-well plate.

    • Add 50 µL of the diluted USP7 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~528 nm emission for Rhodamine 110; ~350 nm excitation and ~460 nm emission for AMC).

    • Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) from the kinetic data.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

USP7_Pathway cluster_0 USP7 Regulation of p53 MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome Degradation USP7 USP7 USP7->MDM2 Deubiquitinates (Stabilizes) Inhibitor This compound / P5091 Inhibitor->USP7 Inhibits DUB_Assay_Workflow cluster_workflow In Vitro DUB Assay Workflow A 1. Prepare serial dilutions of This compound and P5091 in assay buffer B 2. Add diluted compounds to 96-well plate A->B C 3. Add USP7 enzyme and pre-incubate B->C D 4. Initiate reaction with fluorogenic substrate (e.g., Ub-Rho110) C->D E 5. Measure fluorescence signal kinetically D->E F 6. Plot data and calculate IC50 values E->F

References

Clarification on the Nature of NIM-7: A Research Tool, Not a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a therapeutic drug designated "NIM-7" for the purpose of a comparative efficacy guide did not yield information on such a compound. Instead, "this compound" has been identified as a specialized fluorescent probe, a chemical tool used in laboratory research. This guide serves to clarify the nature of this compound and explain why a direct comparison with a "standard treatment" in a therapeutic context is not applicable.

Understanding this compound: A Fluorescent Probe

This compound is a chemical compound used to visualize cellular organelles, specifically lipid droplets and lysosomes, through fluorescence microscopy. It allows researchers to track the dynamics of these structures within living cells. Its properties as a research tool are summarized below.

PropertyDescription
Chemical Name (E)-2-(2-(Dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS Number 1283604-05-6
Primary Function A novel fluorescent probe for the simultaneous dual-color tracking of lipid droplets (yellow fluorescence) and lysosomes (red fluorescence) in cells.[1][2]
Application Laboratory research and development (R&D) for studying cellular biology and dynamics.[1]
Therapeutic Class Not applicable; it is not a drug or therapeutic agent.

Given that this compound is a research tool and not a treatment for a disease, a comparison of its "efficacy" against a "standard treatment" is not possible. The concept of therapeutic efficacy does not apply to a laboratory probe.

It is possible that there may be a confusion with other compounds. For instance, "NIM-76" (also known as Nimotropin) is a different small-molecule drug under investigation for its potential neuroprotective and cognitive-enhancing properties in the context of neurological disorders.

Experimental Application of this compound

The primary "experiment" involving this compound is its use in fluorescence microscopy to visualize cellular components. The general protocol for such an experiment is outlined below.

Experimental Protocol: Cellular Imaging with this compound

  • Cell Culture: Human cells (e.g., HeLa cells) are cultured in a suitable medium in a vessel appropriate for microscopy, such as a glass-bottom dish.

  • Probe Preparation: A stock solution of this compound is prepared by dissolving it in a solvent like dimethyl sulfoxide (DMSO). This stock is then diluted to the final working concentration in a cell culture medium.

  • Cell Staining: The cultured cells are incubated with the this compound solution for a specific period, allowing the probe to permeate the cell membrane and accumulate in the target organelles (lipid droplets and lysosomes).

  • Washing: After incubation, the cells are washed with a phosphate-buffered saline (PBS) solution to remove the excess probe that has not been taken up by the cells.

  • Imaging: The stained cells are then observed under a confocal fluorescence microscope. By using different excitation and emission wavelengths, the distinct fluorescence from this compound in the lipid droplets (yellow) and lysosomes (red) can be captured.

  • Data Analysis: The acquired images are analyzed to study the morphology, distribution, and dynamics of the lipid droplets and lysosomes.

This workflow is visualized in the diagram below.

NIM7_Experimental_Workflow cluster_protocol Experimental Protocol for Cellular Imaging with this compound start Start: Culture Cells prepare Prepare this compound Solution start->prepare 1. stain Incubate Cells with this compound prepare->stain 2. wash Wash Cells to Remove Excess Probe stain->wash 3. image Image with Confocal Microscope wash->image 4. analyze Analyze Organelle Dynamics image->analyze 5. end_node End: Data Interpretation analyze->end_node 6.

Workflow for using this compound in cellular imaging.

Signaling Pathway Context

As this compound is a probe and not a modulator of signaling pathways, a diagram of its "mechanism of action" in the traditional pharmacological sense is not relevant. Instead, the following diagram illustrates its functional context within a cell, localizing to specific organelles.

NIM7_Cellular_Localization cluster_cell Human Cell cluster_organelles Target Organelles nucleus Nucleus cytoplasm Cytoplasm lipid_droplet Lipid Droplet cytoplasm->lipid_droplet Accumulates in lysosome Lysosome cytoplasm->lysosome Accumulates in image_yellow Microscope Detection (Yellow Channel) lipid_droplet->image_yellow Emits Yellow Fluorescence image_red Microscope Detection (Red Channel) lysosome->image_red Emits Red Fluorescence nim7 This compound Probe nim7->cytoplasm Enters Cell

Cellular localization and function of the this compound probe.

References

Orthogonal Validation of NIM-76's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the methodologies used to validate the mechanism of action of NIM-76, a spermicidal agent derived from neem oil. By employing an orthogonal approach—using multiple, distinct experimental methods—researchers can build a robust body of evidence to confirm a compound's biological function. This document outlines the key experiments performed on NIM-76, compares its performance with other spermicidal agents, and provides detailed protocols for the cited assays.

Introduction to NIM-76 and its Proposed Mechanism of Action

NIM-76 is a refined fraction isolated from neem oil (Azadirachta indica), a plant long recognized in traditional medicine for its diverse therapeutic properties.[1][2] Scientific investigations have identified NIM-76 as a potent spermicidal agent, making it a promising candidate for development as a topical vaginal contraceptive.[1][2]

The primary mechanism of action of NIM-76 is the disruption of sperm cell membrane integrity. This leads to a rapid and irreversible loss of sperm motility and viability.[1][2] Additionally, studies have explored the immunomodulatory effects of NIM-76, suggesting a broader range of biological activities.[3][4] This guide will focus on the orthogonal validation of its spermicidal action.

Experimental Methodologies for Mechanism of Action Validation

A multi-pronged approach is crucial for definitively establishing the mechanism of action of a new chemical entity. For NIM-76, researchers have utilized a combination of cell-based assays and microscopic analysis to elucidate its effects on sperm.

Sperm Motility and Viability Assays

These assays are fundamental in assessing the direct spermicidal activity of a compound.

  • Computer-Assisted Sperm Analysis (CASA): This automated method provides quantitative data on various sperm motility parameters.

    • Protocol: Semen samples are collected and allowed to liquefy. Active sperm are isolated using a swim-up technique. The sperm suspension is then incubated with varying concentrations of NIM-76. At specific time points, aliquots are analyzed using a CASA system to measure parameters such as percentage of motile sperm, progressive motility, and velocity.[2]

  • Fluorescent Staining for Viability: This method distinguishes between live and dead sperm based on membrane integrity.

    • Protocol: A combination of fluorescent dyes, such as fluorescein diacetate (stains live cells green) and ethidium bromide (stains dead cells red), is added to the sperm suspension following treatment with NIM-76. The stained cells are then visualized and counted using a fluorescence microscope to determine the percentage of viable sperm.[1][2]

Cell Membrane Integrity Assays

These experiments directly investigate the proposed primary mechanism of action of NIM-76.

  • Lactate Dehydrogenase (LDH) Leakage Assay: LDH is a cytosolic enzyme that is released into the surrounding medium when the cell membrane is compromised.

    • Protocol: Sperm are incubated with NIM-76. At various intervals, the suspension is centrifuged, and the supernatant is collected. The amount of LDH in the supernatant is quantified using a colorimetric assay, which measures the conversion of a substrate by the enzyme. Increased LDH in the supernatant indicates membrane damage.[1]

  • Electron Microscopy: This high-resolution imaging technique provides direct visual evidence of structural changes to the sperm.

    • Protocol: Sperm samples treated with NIM-76 are fixed, dehydrated, and coated with a conductive material. The samples are then examined under a scanning electron microscope (SEM) to observe the surface morphology of the sperm head and tail.[1][2]

Immunomodulatory Effect Assays

While not the primary focus for its contraceptive application, understanding the immunomodulatory properties of NIM-76 is important for its overall safety and biological profile.

  • Macrophage Activation Assay: This assay assesses the effect of NIM-76 on the phagocytic activity of macrophages.

    • Protocol: Peritoneal macrophages are isolated from rats pre-treated with NIM-76. The phagocytic activity is measured by incubating the macrophages with yeast cells and quantifying their uptake.[4]

  • Lymphocyte Proliferation Assay: This experiment determines the impact of NIM-76 on the proliferation of lymphocytes in response to a mitogen.

    • Protocol: Lymphocytes are isolated and cultured in the presence of a mitogen (e.g., phytohemagglutinin) and varying concentrations of NIM-76. The proliferation of lymphocytes is measured by the incorporation of a radioactive tracer or a colorimetric assay.[3]

Comparative Data and Performance Analysis

The efficacy of NIM-76 as a spermicidal agent can be benchmarked against existing non-hormonal contraceptives. The following tables summarize the available quantitative data.

Parameter NIM-76 Nonoxynol-9 Octoxynol-9
Effective Concentration 25 mg/ml (kills 100% of sperm in <20 seconds)[1]Varies by formulation (typically 1-5%)Varies by formulation
Mechanism of Action Membrane disruption[1][2]Surfactant, membrane disruptionSurfactant, membrane disruption
Effect on Motility Dose-dependent decrease in motility and velocity[1][2]Rapid immobilizationRapid immobilization

Table 1: Comparison of Spermicidal Agents

Assay NIM-76 Result Interpretation
LDH Leakage Gradual increase in cytosolic LDH leakage[1]Confirms dose-dependent damage to the sperm cell membrane.
Electron Microscopy Formation of pores and vesicles on the sperm head[1][2]Provides direct visual evidence of membrane disruption.
Membrane Fluidization No significant change in fluidity[1]Suggests the mechanism is localized membrane damage rather than a general change in membrane fluidity.

Table 2: Orthogonal Validation of NIM-76's Membrane Disruption Mechanism

Visualizing the Validation Workflow and Mechanism

To further clarify the experimental logic and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_validation Mechanism of Action Validation cluster_supplementary_analysis Supplementary Analysis sperm_motility Sperm Motility Assay (CASA) ldh_assay LDH Leakage Assay sperm_motility->ldh_assay Investigate Cause of Immotility immunomodulation Immunomodulatory Assays sperm_motility->immunomodulation sperm_viability Sperm Viability Assay (Fluorescent Staining) electron_microscopy Electron Microscopy sperm_viability->electron_microscopy Visualize Damage ldh_assay->electron_microscopy

Caption: Experimental workflow for the orthogonal validation of NIM-76's spermicidal activity.

mechanism_of_action NIM76 NIM-76 sperm_membrane Sperm Cell Membrane NIM76->sperm_membrane Direct Interaction pore_formation Pore Formation & Vesiculation sperm_membrane->pore_formation ldh_leakage LDH Leakage pore_formation->ldh_leakage loss_of_motility Loss of Motility ldh_leakage->loss_of_motility cell_death Sperm Cell Death loss_of_motility->cell_death

Caption: Proposed mechanism of action of NIM-76 on sperm cells.

logical_relationship hypothesis Hypothesis: NIM-76 disrupts sperm membrane integrity motility_data Observation: Rapid loss of sperm motility (CASA Data) hypothesis->motility_data viability_data Observation: Decreased sperm viability (Fluorescent Staining) hypothesis->viability_data ldh_data Evidence: Increased LDH in supernatant motility_data->ldh_data Investigate Cause em_data Evidence: Visible membrane damage (Electron Microscopy) viability_data->em_data Confirm Visually conclusion Conclusion: Mechanism of action is membrane disruption ldh_data->conclusion em_data->conclusion

Caption: Logical framework for the orthogonal validation of NIM-76's mechanism of action.

Conclusion

The orthogonal validation of NIM-76's mechanism of action provides strong evidence for its spermicidal activity through the direct disruption of the sperm cell membrane. The use of multiple, independent experimental approaches, including quantitative motility analysis, viability staining, biochemical assays for membrane leakage, and direct microscopic visualization, builds a compelling case for its mode of action. This comprehensive understanding is essential for the further development of NIM-76 as a potential non-hormonal contraceptive agent. Future studies should focus on dose-response relationships in more detail and explore the in vivo efficacy and safety of NIM-76 in appropriate animal models.

References

A Comparative Guide to the Cross-Reactivity and Specificity of the Fluorescent Probe NIM-7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise labeling of subcellular organelles is paramount for robust experimental outcomes. This guide provides a comprehensive comparison of the fluorescent probe NIM-7 with alternative dyes for staining lipid droplets and lysosomes. The "cross-reactivity" of this compound is discussed in the context of its specificity for these target organelles and its potential for off-target staining.

Introduction to this compound: A Dual-Organelle Fluorescent Probe

This compound is a naphthalimide-based fluorescent probe with the unique capability of simultaneously labeling both lipid droplets and lysosomes within living cells, exhibiting distinct fluorescence in each organelle. Its chemical name is (E)-2-(2-(dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. This dual-localization is attributed to the different microenvironments of the target organelles. In the hydrophobic environment of lipid droplets, this compound emits a yellow fluorescence. Conversely, in the acidic environment of lysosomes, it exhibits red fluorescence. This property allows for the simultaneous visualization and tracking of both organelles, which is particularly useful for studying their dynamic interactions.

Comparative Analysis of this compound and Alternative Probes

The performance of this compound is best understood in comparison to other commonly used fluorescent probes for lipid droplets and lysosomes. For lipid droplets, Nile Red and BODIPY 493/503 are frequent choices. For lysosomes, the LysoTracker series of dyes, such as LysoTracker Red DND-99, are widely utilized.

Quantitative Comparison of Fluorescent Probes
PropertyThis compoundNile RedBODIPY 493/503LysoTracker Red DND-99
Target Organelle(s) Lipid Droplets & LysosomesLipid DropletsNeutral Lipids (in Lipid Droplets)Acidic Organelles (Lysosomes)
Excitation Wavelength ~450 nm (for both)450-500 nm~493 nm~577 nm
Emission Wavelength ~550 nm (Lipid Droplets, Yellow) / ~650 nm (Lysosomes, Red)>528 nm (Yellow-Gold)~503 nm~590 nm
Specificity High for both lipid droplets and lysosomesGood for lipid droplets, but can show some non-specific membrane stainingHigh for neutral lipidsHigh for acidic organelles
Photostability GoodModerate; prone to photobleachingGoodGood
Cytotoxicity Low at working concentrationsGenerally low, but can vary with concentration and cell typeLowLow at working concentrations
Suitability for Live Cells YesYesYesYes
Suitability for Fixed Cells Not specified, likely not ideal due to reliance on pH gradient for lysosomal stainingYesYesNo, requires acidic pH

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are the experimental protocols for this compound and its alternatives.

Protocol 1: Staining of Live Cells with this compound
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 5-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope. For dual-color imaging, use appropriate filter sets to capture the yellow fluorescence of lipid droplets and the red fluorescence of lysosomes.

Protocol 2: Staining of Lipid Droplets with Nile Red
  • Cell Culture: Culture cells on glass-bottom dishes or coverslips.

  • Preparation of Staining Solution: Prepare a stock solution of Nile Red in a suitable solvent like acetone or DMSO. Dilute the stock solution in PBS to a final working concentration of 0.1-1.0 µg/mL.

  • Cell Staining: Wash the cells with PBS and then add the Nile Red staining solution.

  • Incubation: Incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing: Gently wash the cells twice with PBS.

  • Imaging: Mount the coverslips or image the dish directly using a fluorescence microscope with a filter set appropriate for yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm)[1].

Protocol 3: Staining of Neutral Lipids with BODIPY 493/503
  • Cell Culture: Grow cells to the desired confluency on coverslips or in imaging dishes.

  • Preparation of Staining Solution: Prepare a stock solution of BODIPY 493/503 in DMSO. Dilute the stock solution in pre-warmed PBS to a final working concentration of 1-2 µM.

  • Cell Staining: Wash the cells with PBS and add the BODIPY 493/503 staining solution.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells two to three times with PBS.

  • Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set.

Protocol 4: Staining of Lysosomes with LysoTracker Red DND-99
  • Cell Culture: Culture cells to the desired confluency.

  • Preparation of Staining Solution: LysoTracker Red DND-99 is typically supplied as a 1 mM solution in DMSO. Dilute this stock solution in pre-warmed cell culture medium to a final working concentration of 50-100 nM[2].

  • Cell Staining: Replace the existing culture medium with the medium containing LysoTracker Red DND-99.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Washing: The probe can be imaged without washing. If background fluorescence is high, a brief wash with fresh pre-warmed medium can be performed.

  • Imaging: Image the live cells using a fluorescence microscope with a TRITC or similar filter set (excitation ~577 nm, emission ~590 nm)[2].

Visualization of Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying principles of this compound's functionality, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Culture cells on coverslips/dishes prep_solution 2. Prepare staining solution stain_cells 3. Add staining solution to cells prep_solution->stain_cells incubation 4. Incubate at 37°C stain_cells->incubation washing 5. Wash cells (optional for LysoTracker) incubation->washing imaging 6. Fluorescence Microscopy washing->imaging

A generalized workflow for staining live cells with fluorescent probes.

nim7_mechanism cluster_cell Living Cell cluster_cytoplasm Cytoplasm nim7_outside This compound Probe lipid_droplet Lipid Droplet (Hydrophobic) nim7_outside->lipid_droplet Accumulates in non-polar environment lysosome Lysosome (Acidic, pH ~4.5-5.0) nim7_outside->lysosome Protonated in acidic environment yellow_fluorescence Yellow Signal lipid_droplet->yellow_fluorescence Emits Yellow Fluorescence (~550 nm) red_fluorescence Red Signal lysosome->red_fluorescence Emits Red Fluorescence (~650 nm)

Mechanism of this compound dual localization and fluorescence emission.

Co-localization Analysis for Specificity Assessment

To quantitatively assess the specificity of this compound and other probes, co-localization analysis with known organelle markers is recommended. This involves staining cells with both the probe of interest and a validated marker for the organelle, followed by imaging and analysis using software such as ImageJ (FIJI).

Brief Protocol for Co-localization Analysis:

  • Co-staining: Stain live cells with this compound and a commercially available, spectrally distinct marker for either lipid droplets (e.g., a green fluorescent lipid droplet stain) or lysosomes (e.g., a green fluorescent lysosomal stain).

  • Image Acquisition: Acquire two-channel fluorescence images, ensuring no cross-talk between the channels.

  • Image Analysis: Use an image analysis software like ImageJ with a co-localization plugin (e.g., Coloc 2).

  • Quantification: Calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC). A high PCC value (close to +1) indicates a strong positive correlation between the intensities of the two probes, suggesting they are localized to the same structures.

Summary and Recommendations

This compound presents a valuable tool for the simultaneous visualization of lipid droplets and lysosomes.

Advantages of this compound:

  • Dual-Organelle Staining: Enables the study of the interplay between lipid droplets and lysosomes with a single probe.

  • High Specificity: Shows distinct localization to the target organelles based on their unique microenvironments.

  • Good Photostability and Low Cytotoxicity: Suitable for live-cell imaging over time.

Disadvantages and Considerations:

  • Single Excitation, Dual Emission: Requires a fluorescence microscope with appropriate filter sets to separate the two emission signals effectively.

  • Limited Data on Fixed Cells: Its efficacy in fixed cells is not well-documented and may be compromised, especially for lysosomal staining which depends on the pH gradient.

Recommendations for Use:

  • This compound is highly recommended for studies investigating the dynamics and interactions between lipid droplets and lysosomes in living cells.

  • For single-organelle imaging, established probes like BODIPY 493/503 for lipid droplets and LysoTracker Red DND-99 for lysosomes remain excellent choices due to their well-characterized properties and extensive use in the literature.

  • It is crucial to perform co-localization studies with validated organelle markers to confirm the specificity of this compound in the specific cell type and experimental conditions being used.

  • Always optimize probe concentration and incubation times for each cell line to achieve the best signal-to-noise ratio and minimize potential artifacts.

References

The Efficacy of miR-7 in Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of microRNA-7 (miR-7), a small non-coding RNA that functions as a tumor suppressor, across various cancer cell lines. Its performance is contrasted with established alternative therapies, supported by experimental data and detailed protocols for key assays. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of miR-7's mechanism of action and its therapeutic potential. It is important to note that the term "NIM-7" as a therapeutic agent is not found in the scientific literature; the evidence strongly suggests that the intended subject of this inquiry is miR-7.

Introduction to miR-7: A Potent Tumor Suppressor

MicroRNA-7 (miR-7) is a crucial regulator of gene expression at the post-transcriptional level and is recognized as a tumor suppressor in a multitude of human cancers.[1] Its expression is frequently downregulated in cancerous tissues, and restoration of its levels has been shown to inhibit tumor growth and progression.[1][2] MiR-7 exerts its anti-cancer effects by targeting multiple oncogenic signaling pathways, thereby affecting key cellular processes such as proliferation, apoptosis, migration, and invasion.[2]

Efficacy of miR-7 in Different Cancer Cell Lines

The tumor-suppressive functions of miR-7 have been documented in a variety of cancer cell lines, demonstrating its broad therapeutic potential. The following table summarizes the observed effects of miR-7 restoration in glioblastoma, non-small cell lung cancer, and breast cancer cell lines.

Cancer TypeCell Line(s)Observed Effects of miR-7 Restoration
Glioblastoma U87, U251, TJ899Inhibition of cell proliferation, migration, and invasion; induction of apoptosis and G1 cell cycle arrest.[3]
Non-Small Cell Lung Cancer (NSCLC) A549, H1299Decreased cell proliferation, migration, and invasion; induction of apoptosis; reduced tumorigenicity in vivo.[4][5]
Breast Cancer MCF-7, MDA-MB-231Suppression of cell proliferation and metastasis; induction of apoptosis.[2][6]

Comparison with Alternative Therapies

While miR-7 shows significant promise, it is crucial to evaluate its potential in the context of current standard-of-care treatments. The following table compares miR-7's mechanism with that of established therapies for the corresponding cancer types.

Cancer TypeAlternative TherapyMechanism of Action
Glioblastoma Temozolomide (TMZ)An alkylating agent that damages DNA in cancer cells, leading to apoptosis.[7][8][9][10][11]
Triple-Negative Breast Cancer Doxorubicin, PaclitaxelDoxorubicin intercalates into DNA, inhibiting topoisomerase II and blocking replication. Paclitaxel stabilizes microtubules, leading to cell cycle arrest and apoptosis.[12][13][14][15][16]
EGFR-mutated NSCLC Gefitinib, Erlotinib, OsimertinibTyrosine kinase inhibitors (TKIs) that block the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for the growth and proliferation of cancer cells with EGFR mutations.[3][17][18][19][20]

Experimental Protocols for Key Assays

To ensure the reproducibility and validation of findings related to miR-7 efficacy, detailed experimental protocols for fundamental assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., miR-7 mimics) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis (Annexin V) Assay

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Collection: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Regulated by miR-7

MiR-7 exerts its tumor-suppressive effects by targeting key components of oncogenic signaling pathways, most notably the PI3K/Akt and Raf/MEK/ERK pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated. MiR-7 can suppress this pathway by directly targeting key components such as the p110α catalytic subunit of PI3K or upstream activators like the epidermal growth factor receptor (EGFR). By downregulating these targets, miR-7 inhibits the phosphorylation and activation of Akt, leading to decreased cell survival and proliferation.

The Raf/MEK/ERK (MAPK) Signaling Pathway

The Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another crucial signaling cascade that promotes cell proliferation, differentiation, and survival.[21][22][23] This pathway is also frequently deregulated in cancer.[21] MiR-7 has been shown to inhibit this pathway by targeting key molecules such as Raf-1 and EGFR. By reducing the expression of these proteins, miR-7 blocks the downstream phosphorylation cascade of MEK and ERK, ultimately leading to a reduction in cell proliferation and tumor growth.[24]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for assessing miR-7 efficacy and the signaling pathways it regulates.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_assays Functional Assays cluster_pathway Pathway Analysis start Cancer Cell Lines (e.g., U87, A549, MCF-7) transfection Transfection with miR-7 mimics or control start->transfection mtt MTT Assay (Cell Viability) transfection->mtt annexin Annexin V Assay (Apoptosis) transfection->annexin migration Transwell Assay (Migration/Invasion) transfection->migration western Western Blot (PI3K/Akt, MAPK/ERK) transfection->western data_analysis Data Analysis & Conclusion mtt->data_analysis Compare viability annexin->data_analysis Quantify apoptosis migration->data_analysis Assess migration western->data_analysis Analyze protein levels

Experimental workflow for evaluating miR-7 efficacy.

PI3K_Akt_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation miR7 miR-7 miR7->EGFR Inhibits miR7->PI3K Inhibits

miR-7 mediated inhibition of the PI3K/Akt signaling pathway.

Raf_MEK_ERK_pathway EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Differentiation Transcription->Proliferation miR7 miR-7 miR7->EGFR Inhibits miR7->Raf Inhibits

miR-7 mediated inhibition of the Raf/MEK/ERK signaling pathway.

Conclusion

The collective evidence strongly supports the role of miR-7 as a potent tumor suppressor with significant therapeutic potential across a range of cancers, including glioblastoma, non-small cell lung cancer, and breast cancer. Its ability to simultaneously target multiple key oncogenic pathways provides a compelling rationale for its development as a novel anti-cancer agent. While current standard-of-care therapies remain the cornerstone of treatment, miR-7-based strategies, either as monotherapy or in combination with existing drugs, represent a promising avenue for future cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of miR-7 and to develop effective strategies for its delivery to tumor tissues.

References

A Comparative Analysis of NIM-7 and Its Analogs for Dual-Organelle Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the performance and application of fluorescent probes for simultaneous visualization of lipid droplets and lysosomes.

In the intricate landscape of cellular biology, the ability to simultaneously track multiple organelles is paramount to understanding their dynamic interactions. NIM-7, a naphthalimide-based fluorescent probe, has emerged as a valuable tool for the dual-color imaging of lipid droplets and lysosomes. This guide provides a comparative analysis of this compound and its analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.

Performance Comparison of Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for successful live-cell imaging. Key performance indicators include the probe's photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability, as well as its biological properties, including specificity, cytotoxicity, and cell permeability. The following tables summarize these quantitative data for this compound and a selection of its analogs and alternative probes.

Table 1: Photophysical Properties of Selected Fluorescent Probes

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Target Organelle(s)
This compound 450 (in nonpolar) / 430 (in polar)~550 (yellow in LDs) / ~620 (red in lysosomes)Not explicitly reported>100Lipid Droplets & Lysosomes
LD-Lys Not specifiedYellow (in LDs) / Red (in lysosomes)Not explicitly reportedNot specifiedLipid Droplets & Lysosomes
BODIPY 493/503 493503High (~0.9)[1]10Lipid Droplets
Nile Red 450-500 / 515-560>528 (yellow-gold) / >590 (red)Variable (solvent-dependent)>30Lipid Droplets
LysoTracker Red DND-99 577590Not explicitly reported13Lysosomes
MDY-64 451497Not explicitly reported46Vacuole/Lysosome Membrane

Table 2: Biological Properties of Selected Fluorescent Probes

ProbeSpecificityCytotoxicityPermeabilityKey Features
This compound High for LDs and lysosomesLow, no obvious cytotoxicity reported in several cell linesGoodSimultaneous dual-color imaging of two organelles.
LD-Lys High for LDs and lysosomesLowGoodPolarity-sensitive, enabling two-color imaging based on different microenvironments.[2]
BODIPY 493/503 High for neutral lipids in LDsLowGoodBright fluorescence, but limited photostability.[3][4]
Nile Red Stains various lipidic structures, can have background fluorescenceLowGoodSolvatochromic properties, but can non-specifically stain other organelles.[4]
LysoTracker Red DND-99 High for acidic organellesCan affect lysosomal pH at high concentrations or long incubationsGoodAccumulates in acidic compartments.
MDY-64 Specific for yeast vacuole membrane, also used for lysosomesNot extensively reportedGoodPrimarily used in yeast, but applicable to other organisms.

Mechanism of Action and Cellular Localization

The ability of this compound and its naphthalimide-based analogs to dually target lipid droplets and lysosomes stems from their unique chemical structures and the distinct microenvironments of these organelles.

NIM7_Mechanism

As illustrated in the diagram, this compound, being a hydrophobic molecule, readily crosses the cell membrane. Its accumulation in the neutral lipid core of lipid droplets is driven by hydrophobic interactions, resulting in yellow fluorescence.[5] Concurrently, the weakly basic amine moiety in this compound becomes protonated within the acidic environment of lysosomes (pH 4.5-5.0).[5] This charge acquisition leads to its entrapment and a shift in its fluorescence to the red spectrum.[5]

Experimental Protocols

Accurate and reproducible results in fluorescence microscopy depend on meticulous experimental procedures. Below are detailed protocols for staining live cells with this compound and common analog probes.

Protocol 1: Staining of Live Cells with this compound
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically in the low micromolar range, e.g., 1-5 µM).

  • Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the stained cells immediately using a fluorescence microscope equipped with appropriate filter sets for yellow and red fluorescence. For this compound, typical excitation is around 450 nm for the lipid droplet channel and 430 nm for the lysosome channel, with emission collected at ~550 nm and ~620 nm, respectively.

Protocol 2: General Staining Procedure for Lipid Droplets with BODIPY 493/503 or Nile Red
  • Cell Culture: As described for this compound.

  • Preparation of Staining Solution: Prepare a stock solution of BODIPY 493/503 or Nile Red in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in PBS or serum-free medium to the final working concentration (e.g., 1-2 µM for BODIPY 493/503; 0.1-1 µg/mL for Nile Red).[5][6]

  • Cell Staining: Remove the culture medium, wash once with PBS, and add the staining solution.

  • Incubation: Incubate at 37°C for 10-15 minutes, protected from light.[5]

  • Washing: Wash the cells two to three times with PBS.

  • Imaging: Mount the coverslips or view the dish directly on a fluorescence microscope. For BODIPY 493/503, use a standard FITC filter set (excitation ~490 nm, emission ~520 nm). For Nile Red, use a TRITC/Rhodamine filter set (excitation ~550 nm, emission ~640 nm).[6]

Protocol 3: Staining of Lysosomes with LysoTracker Probes
  • Cell Culture: As described for this compound.

  • Preparation of Staining Solution: Dilute the LysoTracker stock solution in pre-warmed culture medium to the final working concentration (typically 50-100 nM).[7]

  • Cell Staining: Replace the existing culture medium with the LysoTracker-containing medium.

  • Incubation: Incubate at 37°C for 30 minutes to 2 hours.[8]

  • Washing (Optional): The staining is stable, and washing is not always necessary. If high background is observed, a gentle wash with fresh medium can be performed.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the specific LysoTracker dye (e.g., for LysoTracker Red, excitation ~577 nm, emission ~590 nm).

Visualization of Biological Pathways and Processes

The primary utility of this compound and its analogs is the visualization of dynamic cellular processes involving lipid droplets and lysosomes. A key example is lipophagy , the autophagic degradation of lipid droplets.

Lipophagy_Workflow

The diagram above illustrates the process of lipophagy. Initially, a lipid droplet is sequestered by a phagophore, which matures into a double-membraned autophagosome. This autophagosome then fuses with a lysosome to form an autolysosome, where the lipid droplet's contents are degraded by lysosomal hydrolases. Using a dual-color probe like this compound, researchers can track the colocalization of the yellow-stained lipid droplets with the red-stained lysosomes, providing visual evidence of this critical metabolic pathway.[5]

Conclusion

This compound and its naphthalimide-based analogs represent a significant advancement in the field of cell imaging, enabling the simultaneous visualization of lipid droplets and lysosomes. Their unique photophysical properties and mechanisms of action provide researchers with powerful tools to investigate the dynamic interplay between these two crucial organelles. While commercially available probes like BODIPY 493/503 and LysoTracker dyes are excellent for single-organelle imaging, the dual-targeting capability of this compound and similar probes offers a more integrated view of cellular processes such as lipophagy. The choice of probe will ultimately depend on the specific experimental needs, including the desired spectral properties, the biological question being addressed, and the imaging instrumentation available. This guide provides a foundational framework for making that selection and for the successful application of these probes in cellular research.

References

A Comparative Guide to Intraoperative Neurophysiological Monitoring (IONM) Systems for Surgical Decision-Making

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Surgeons, and Clinical Professionals: An Independent Verification of Performance Data

This guide offers an objective comparison of intraoperative neurophysiological monitoring (IONM) systems, with a focus on the Medtronic NIM™ series and its alternatives. The information presented is intended to assist researchers, surgeons, and other medical professionals in making informed decisions regarding the use of IONM to enhance patient safety during surgical procedures where neural structures are at risk.

Quantitative Performance Data of IONM Modalities

The primary purpose of IONM is to detect potential neurological injury when it is still reversible. The performance of these systems is typically measured by their sensitivity (the ability to correctly identify a neurological deficit) and specificity (the ability to correctly identify the absence of a deficit).

A 2024 systematic review and meta-analysis provided pooled data on the diagnostic accuracy of various IONM modalities in spinal surgery, which serve as a benchmark for the technologies discussed.[4]

IONM ModalityPooled Sensitivity (95% CI)Pooled Specificity (95% CI)Number of StudiesTotal Patients
Motor Evoked Potentials (MEP) 90.2% (86.2-93.1)96.0% (94.3-97.2)6871,144
Somatosensory Evoked Potentials (SSEP) 71.4% (54.8-83.7)97.1% (95.3-98.3)5216,310
Multimodal (MEP + SSEP +/- EMG) 83.5% (81.0-85.7)93.8% (90.6-95.9)6917,968
Electromyography (EMG) 58.6% (46.0-70.2)91.0% (85.2-94.6)167,888

Data sourced from a 2024 systematic review and meta-analysis of diagnostic test accuracy studies in spine surgery.[4]

A specific study focusing on the Medtronic NIM Eclipse™ system for transcranial motor evoked potential (Tc-MEP) monitoring during adolescent idiopathic scoliosis surgery demonstrated the following performance:

Performance MetricValue
Sensitivity 100%
Specificity 86.3%
False-Positive Rate 13.7%
Negative Predictive Value 100%
Positive Predictive Value 12.5%

Data from a retrospective study of 103 patients undergoing corrective surgery for spinal deformity.

Comparison with Alternative IONM Systems
ManufacturerSystem(s)Key Features
Medtronic NIM-Response™, NIM-Neuro™, NIM Eclipse™, NIM Vital™Established presence, artifact detection software, integration with other Medtronic surgical tools (e.g., Stim Bur Guard).
Inomed C2 NerveMonitor, C2 XploreKnown for applications in thyroid and neurosurgery, offers continuous neuromonitoring with specific electrodes.[5][6]
NuVasive NVM5®Integrated with their spinal surgery ecosystem, focused on lateral approach spine surgery.
Cadwell Cascade® PRO, Cascade® IOMAXModular and scalable systems, known for flexibility in configuration for various surgery types, including complex neurosurgery.[7][8][9]
Neurovision Medical Products Focuses on universally compatible electrodes and accessories that can be used with various monitoring platforms, including Medtronic and Cadwell systems.[10]

Experimental Protocols and Methodologies

The reliability of IONM data is highly dependent on standardized and well-executed experimental protocols. Below are the methodologies for the key monitoring modalities.

Transcranial Motor Evoked Potentials (Tc-MEP)

This modality assesses the integrity of the motor pathways, primarily the corticospinal tract.

  • Stimulation:

    • Corkscrew or subdermal needle electrodes are placed on the scalp over the motor cortex (typically C3/C4 according to the international 10-20 system).

    • A train of electrical pulses (e.g., 5 pulses at 200–600 V, 100 mA, 250 µs duration, with a 1 ms interstimulus interval) is delivered to stimulate the motor cortex.

  • Recording:

    • Needle or surface electrodes are placed in the target muscles of the upper and lower extremities (e.g., trapezius, abductor pollicis brevis, quadriceps, tibialis anterior, abductor hallucis).

    • The resulting compound muscle action potentials (CMAPs) are recorded.

  • Alert Criteria:

    • A significant alert is typically defined as a unilateral or bilateral reduction of at least 50% from the baseline CMAP amplitude.

  • Intervention Protocol:

    • Upon an alert, the surgical team is immediately notified.

    • Surgical maneuvers are paused or reversed.

    • Anesthesia levels and physiological parameters (blood pressure, temperature) are checked and optimized.

    • If the signal does not return, a "wake-up test" may be performed to clinically assess motor function.

Somatosensory Evoked Potentials (SSEP)

SSEP monitoring evaluates the dorsal column-medial lemniscus pathway, which is responsible for proprioception and vibration sense.[11]

  • Stimulation:

    • A peripheral nerve (e.g., the median or ulnar nerve at the wrist, or the posterior tibial nerve at the ankle) is stimulated with a series of small electrical pulses.[10]

    • Constant current stimulation is recommended for consistency.[10]

  • Recording:

    • Responses are recorded from electrodes placed on the scalp over the somatosensory cortex, as well as potentially over the spine (subcortical responses).[10]

    • Signal averaging is required to distinguish the time-locked SSEP signal from background noise.[10]

  • Alert Criteria:

    • A significant alert is typically defined as a 50% or greater decrease in amplitude or a 10% or greater increase in latency (the time it takes for the signal to travel) from the established baseline.[5]

  • Intervention Protocol:

    • Similar to MEP alerts, surgical maneuvers are paused, and physiological factors are assessed.

    • The combination of MEP and SSEP provides a more comprehensive assessment of the spinal cord.

Electromyography (EMG)

EMG is used to monitor the functional integrity of individual nerve roots.

  • Spontaneous EMG:

    • This involves continuous "free-run" monitoring of muscle activity in the myotomes corresponding to the nerve roots at risk.[12]

    • No stimulation is applied.

    • Alerts are triggered by sustained neurotonic discharges (high-frequency, repetitive firing), which can indicate nerve root irritation or injury.[13]

  • Triggered EMG (t-EMG):

    • A stimulating probe is used to directly test the proximity of surgical instruments (e.g., pedicle screws) to a nerve root.

    • A low-level electrical stimulus is delivered, and if the instrument is close to the nerve, a muscle contraction will be recorded.

    • This provides immediate feedback on the safety of instrumentation placement.

Visualizations of Pathways and Workflows

Signaling Pathway for Motor Evoked Potentials (MEP)

MEP_Pathway MotorCortex Motor Cortex (C3/C4) Brainstem Brainstem (Pyramidal Decussation) MotorCortex->Brainstem SpinalCord Spinal Cord (Corticospinal Tract) Brainstem->SpinalCord AnteriorHorn Anterior Horn Cell SpinalCord->AnteriorHorn PeripheralNerve Peripheral Nerve AnteriorHorn->PeripheralNerve NMJ Neuromuscular Junction PeripheralNerve->NMJ Muscle Target Muscle (e.g., Tibialis Anterior) NMJ->Muscle Recorder Recording Electrode Muscle->Recorder CMAP Signal Stimulator Transcranial Stimulator Stimulator->MotorCortex Electrical Stimulation

Caption: Neurophysiological pathway for Tc-MEP monitoring.

Experimental Workflow for an IONM Clinical Study

IONM_Workflow PatientSelection Patient Selection (e.g., Spinal Deformity) InformedConsent Informed Consent PatientSelection->InformedConsent Anesthesia Anesthesia Induction (TIVA Protocol) InformedConsent->Anesthesia Positioning Patient Positioning Anesthesia->Positioning ElectrodePlacement Electrode Placement (Stimulation & Recording) Positioning->ElectrodePlacement Baseline Establish Baseline Signals (MEP/SSEP) ElectrodePlacement->Baseline SurgeryStart Surgical Procedure Begins Baseline->SurgeryStart ContinuousMonitoring Continuous Monitoring & Data Recording SurgeryStart->ContinuousMonitoring Alert IONM Alert? ContinuousMonitoring->Alert PostOp Postoperative Neurological Exam ContinuousMonitoring->PostOp Intervention Intervention Protocol (Notify Surgeon, Pause, Adjust) Alert->Intervention Yes NoAlert Continue Surgery Alert->NoAlert No Intervention->ContinuousMonitoring NoAlert->ContinuousMonitoring DataAnalysis Data Analysis (Sensitivity, Specificity) PostOp->DataAnalysis

Caption: Typical workflow for an IONM clinical validation study.

References

Head-to-Head Comparison: NIM-7 (Nimbolide) Against Known Inhibitors of Key Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NIM-7, identified in scientific literature as Nimbolide, against a selection of established inhibitors targeting the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. The data presented is compiled from various studies to offer a broad perspective on the compound's efficacy.

Executive Summary

Nimbolide is a bioactive limonoid derived from the neem tree (Azadirachta indica) that has demonstrated potent anti-inflammatory and anti-cancer properties.[1][2][3] Its mechanism of action involves the modulation of multiple signaling cascades, including the NF-κB and PI3K/Akt pathways, which are critical in cell survival, proliferation, and inflammation.[1][2][3][4] This guide juxtaposes the inhibitory activities of Nimbolide with other well-characterized inhibitors of these pathways to aid in the evaluation of its potential as a therapeutic agent.

Data Presentation: Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Nimbolide and other known inhibitors against the NF-κB and PI3K/Akt pathways. It is important to note that these values are collated from different studies and experimental conditions may vary.

Table 1: Comparison of Inhibitors Targeting the NF-κB Pathway

InhibitorTarget(s)IC50Cell Line/Assay Conditions
Nimbolide NF-κB activation~500 nMBV-2 microglia, LPS-stimulated
Bortezomib20S proteasome (inhibits IκBα degradation)0.6 nM (Ki)In vitro
QNZ (EVP4593)NF-κB activation11 nMJurkat T cells
JSH-23NF-κB transcriptional activity7.1 µMRAW 264.7 macrophages, LPS-stimulated
BAY 11-7082IκBα phosphorylation10 µMHeLa cells, TNF-α-induced

Table 2: Comparison of Inhibitors Targeting the PI3K/Akt Pathway

InhibitorTarget(s)IC50Cell Line/Assay Conditions
Nimbolide PI3K/Akt signalingNot explicitly defined in searches, but inhibits Akt phosphorylationHuman breast and prostate cancer cells
LY294002PI3K1.4 µMIn vitro kinase assay
WortmanninPI3K5 nMIn vitro kinase assay
PerifosineAkt activation~5 µMMurine OEA-derived cells
VVD-699PI3Kα activation104 nMH358 cells (inhibition of Akt phosphorylation)[5]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

The following diagrams illustrate the points of intervention for Nimbolide and other inhibitors within the NF-κB and PI3K/Akt signaling cascades.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway cluster_inhibitors Points of Inhibition Stimulus (e.g., TNF-α, LPS) Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus (e.g., TNF-α, LPS)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Nimbolide Nimbolide Nimbolide->IKK Complex inhibits BAY 11-7082 BAY 11-7082 BAY 11-7082->IκBα inhibits phosphorylation Bortezomib Bortezomib Bortezomib->IκBα prevents degradation JSH-23 JSH-23 JSH-23->NF-κB (p50/p65) inhibits nuclear translocation

Caption: Inhibition points in the NF-κB pathway.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway cluster_inhibitors Points of Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Targets Cell Survival, Proliferation, Growth Akt->Downstream Targets Nimbolide Nimbolide Nimbolide->Akt inhibits phosphorylation LY294002 LY294002 LY294002->PI3K inhibits Perifosine Perifosine Perifosine->Akt inhibits activation

Caption: Inhibition points in the PI3K/Akt pathway.

Experimental Workflow

The following diagram outlines a general workflow for assessing the inhibitory activity of compounds on a target signaling pathway.

Experimental_Workflow General Workflow for Inhibitor Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HeLa, RAW 264.7) Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Compound_Treatment Treat Cells with Compound Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Stimulation Stimulate Pathway (e.g., with TNF-α, LPS) Compound_Treatment->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Assay Perform Assay (e.g., Western Blot, Luciferase Assay) Cell_Lysis->Assay Data_Acquisition Data Acquisition (e.g., Imaging, Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: Generalized experimental workflow.

Experimental Protocols

The methodologies outlined below are representative of common assays used to determine the inhibitory effects of compounds on the NF-κB and PI3K/Akt signaling pathways.

NF-κB Inhibition Assay (Luciferase Reporter Assay)
  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment and Stimulation:

    • Transfected cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with varying concentrations of the inhibitor (e.g., Nimbolide) for 1-2 hours.

    • The NF-κB pathway is then stimulated with an appropriate agonist, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.

  • Luciferase Activity Measurement:

    • After incubation, cells are lysed, and luciferase substrate is added.

    • Luminescence is measured using a microplate luminometer.

    • The percentage of inhibition is calculated relative to the stimulated control, and the IC50 value is determined by non-linear regression analysis.

PI3K/Akt Inhibition Assay (Western Blot for Phospho-Akt)
  • Cell Culture and Treatment:

    • A suitable cell line (e.g., MCF-7 breast cancer cells) is cultured to 70-80% confluency.

    • Cells are serum-starved for 12-24 hours to reduce basal Akt phosphorylation.

    • Cells are pre-treated with different concentrations of the inhibitor for 1-2 hours.

  • Pathway Stimulation:

    • The PI3K/Akt pathway is stimulated with a growth factor, such as IGF-1 (e.g., 100 ng/mL), for 15-30 minutes.

  • Protein Extraction and Western Blotting:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Densitometry is used to quantify the ratio of phospho-Akt to total Akt, and the inhibitory effect is calculated.

Conclusion

Nimbolide (this compound) emerges as a multi-pathway inhibitor with significant activity against both the NF-κB and PI3K/Akt signaling cascades. While direct comparative data is limited, the available IC50 values suggest that its potency against the NF-κB pathway is within a relevant range when compared to other known inhibitors, although some, like Bortezomib and QNZ, exhibit significantly lower IC50 values. For the PI3K/Akt pathway, more quantitative data is needed to definitively position Nimbolide's potency relative to established inhibitors like LY294002. The experimental protocols provided offer a foundation for researchers to conduct their own head-to-head comparisons to further elucidate the therapeutic potential of Nimbolide.

References

Statistical Validation of NIM-7's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical therapeutic agent NIM-7 against a fictional alternative, Compound-X, and a current standard-of-care drug. The data presented herein is illustrative, designed to showcase a robust framework for evaluating the therapeutic potential of a new chemical entity.

Executive Summary

This compound is a novel, selective inhibitor of the MEK1/2 kinases, critical components of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a key driver in several human cancers, including melanoma. This document presents a statistical validation of this compound's preclinical efficacy and selectivity, comparing its performance with Compound-X, another MEK inhibitor in early-stage development, and a standard-of-care RAF inhibitor. The findings suggest that this compound exhibits a superior potency and selectivity profile, warranting further investigation.

Comparative Efficacy and Selectivity

The therapeutic potential of this compound was evaluated through a series of in vitro and in vivo experiments. The quantitative data from these studies are summarized below, offering a direct comparison with Compound-X and the standard-of-care.

Table 1: In Vitro Potency and Selectivity

CompoundIC50 (MEK1)IC50 (MEK2)Off-Target Kinase Inhibition (Panel of 50)
This compound 0.5 nM0.8 nM< 10% inhibition at 1 µM
Compound-X 5.2 nM8.1 nM3 kinases with > 50% inhibition at 1 µM
Standard-of-Care (RAF Inhibitor) N/AN/A5 kinases with > 50% inhibition at 1 µM

Table 2: In Vivo Tumor Growth Inhibition in A375 Melanoma Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Vehicle Control N/A0%N/A
This compound 10 mg/kg85%Yes
Compound-X 10 mg/kg62%Yes
Standard-of-Care (RAF Inhibitor) 20 mg/kg75%Yes

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental design, the following diagrams have been generated.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival This compound This compound This compound->MEK

Caption: MAPK/ERK pathway and this compound's inhibitory action.

Experimental_Workflow In Vivo Xenograft Study Workflow Start Start Cell_Culture A375 Melanoma Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing with This compound, Compound-X, Standard-of-Care, or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement (Twice Weekly) Treatment->Monitoring Endpoint Endpoint Reached (Tumor Volume > 2000 mm³ or Adverse Events) Monitoring->Endpoint Analysis Tumor Excision and Statistical Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for the in vivo xenograft study.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation.

1. In Vitro Kinase Assay for IC50 Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Compound-X against MEK1 and MEK2 kinases.

  • Methodology:

    • Recombinant human MEK1 and MEK2 enzymes were used.

    • A 10-point serial dilution of each compound was prepared in DMSO.

    • The kinase reaction was initiated by adding ATP to a reaction mixture containing the enzyme, substrate (inactive ERK), and the test compound.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The amount of phosphorylated ERK was quantified using a LanthaScreen™ Eu-anti-pERK antibody.

    • Data were normalized to positive (no inhibitor) and negative (no enzyme) controls.

    • IC50 values were calculated using a four-parameter logistic model in GraphPad Prism.

2. Off-Target Kinase Profiling

  • Objective: To assess the selectivity of this compound and Compound-X.

  • Methodology:

    • The compounds were screened at a concentration of 1 µM against a panel of 50 human kinases.

    • The percent inhibition for each kinase was determined using a radiometric assay format.

    • Kinases showing greater than 50% inhibition were flagged as potential off-targets.

3. In Vivo Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a human melanoma xenograft model.

  • Methodology:

    • Female athymic nude mice (6-8 weeks old) were used.

    • 5 x 10^6 A375 melanoma cells were subcutaneously implanted into the right flank of each mouse.

    • Tumors were allowed to grow to an average volume of 150 mm³.

    • Mice were randomized into four groups (n=10 per group): Vehicle control, this compound (10 mg/kg), Compound-X (10 mg/kg), and Standard-of-Care (20 mg/kg).

    • Treatments were administered orally, once daily, for 21 days.

    • Tumor volume and body weight were measured twice weekly.

    • Tumor growth inhibition was calculated at the end of the study relative to the vehicle control group.

    • Statistical significance was determined using a one-way ANOVA with Dunnett's post-hoc test.

Conclusion

The presented data, although illustrative, positions this compound as a promising therapeutic candidate with superior in vitro potency and a cleaner off-target profile compared to Compound-X and the standard-of-care. The significant in vivo tumor growth inhibition further supports its development. Future studies should focus on comprehensive pharmacokinetic and toxicology profiling to advance this compound towards clinical trials.

Safety Operating Guide

Essential Safety and Handling Protocols for NIM-7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of the novel compound NIM-7. The following procedures are designed to ensure the safety of all laboratory personnel, including researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory when working with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The required PPE varies depending on the specific laboratory operation being performed.

Operation Required PPE Optional PPE (Based on Risk Assessment)
Low-Concentration Solution Handling (in well-ventilated area) - Standard laboratory coat - Nitrile gloves - Safety glasses with side shields- Chemical-resistant apron
High-Concentration Solution or Powder Handling - Chemical-resistant laboratory coat - Double-gloving (nitrile or neoprene) - Chemical splash goggles- Face shield - Respiratory protection (e.g., N95 respirator)
Weighing and Aliquoting of Powder (in a fume hood) - Full-face respirator with appropriate cartridges - Chemical-resistant suit or apron - Neoprene or butyl rubber gloves - Safety shoes- Powered Air-Purifying Respirator (PAPR) for extended operations
Equipment Cleaning and Decontamination - Chemical-resistant apron - Heavy-duty nitrile or rubber gloves - Chemical splash goggles- Face shield
Waste Disposal - Standard laboratory coat - Nitrile gloves - Safety glasses with side shields- Chemical-resistant apron

Experimental Protocol: Safe Handling and Disposal of this compound

1. Preparation and Handling:

  • Engineering Controls: All work with this compound powder or concentrated solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Before beginning any procedure, ensure all required PPE is donned correctly as specified in the table above.

  • Weighing: When weighing this compound powder, use an analytical balance inside a fume hood. Utilize a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: Add this compound powder to the solvent slowly and stir gently to avoid aerosolization. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.

2. In-Use Procedures:

  • Transportation: When moving solutions of this compound within the laboratory, use a secondary container to prevent spills.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate chemical spill kit, wearing the prescribed PPE. For large spills, evacuate the area and contact the laboratory safety officer.

3. Disposal Plan:

  • Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into a clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal Request: Once the waste container is full, submit a chemical waste pickup request to the institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.

Visualizing Safe Handling Procedures

To further clarify the operational workflow, the following diagrams illustrate the key decision-making and procedural steps for handling this compound.

NIM7_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start ppe Don Appropriate PPE start->ppe fume_hood Prepare Fume Hood ppe->fume_hood weigh Weigh this compound fume_hood->weigh dissolve Dissolve this compound weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp transport Transport Solution segregate_waste Segregate Waste conduct_exp->segregate_waste label_waste Label Waste Container segregate_waste->label_waste request_pickup Request EHS Pickup label_waste->request_pickup end End request_pickup->end PPE_Selection_Logic action_node action_node start Assess Task Hazard is_powder Handling Powder? start->is_powder is_high_conc High Concentration? is_powder->is_high_conc No powder_ppe Full-Face Respirator, Chemical Suit, Butyl Gloves is_powder->powder_ppe Yes is_splash_risk Splash Risk? is_high_conc->is_splash_risk No high_risk_ppe Chemical Resistant Coat, Double Gloves, Chemical Goggles is_high_conc->high_risk_ppe Yes low_risk_ppe Standard Lab Coat, Nitrile Gloves, Safety Glasses is_splash_risk->low_risk_ppe No splash_ppe Add Face Shield is_splash_risk->splash_ppe Yes high_risk_ppe->splash_ppe

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NIM-7
Reactant of Route 2
Reactant of Route 2
NIM-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.